Technical Documentation Center

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
  • CAS: 1093644-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: A Novel Leucyl-tRNA Synthetase Inhibitor

An In-depth Technical Guide to 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol: A Novel Leucyl-tRNA Synthetase Inhibitor Introduction The emergence of drug-resistant pathogens presents a formidable challenge to global hea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol: A Novel Leucyl-tRNA Synthetase Inhibitor

Introduction

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Within this landscape, boron-containing compounds, and specifically the benzoxaborole scaffold, have garnered significant attention. This guide provides a comprehensive technical overview of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, a promising member of this class. This document will delve into its chemical structure, physicochemical properties, synthesis, biological activity, and mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is a heterocyclic organic compound featuring a fused benzene and oxaborole ring system. The key structural feature is the boron atom integrated into the five-membered ring, which is crucial for its biological activity.

Chemical Structure

The chemical structure of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is presented below:

Chemical structure of 3-(aminomethyl)benzo[c][<a 1][2]oxaborol-1(3H)-ol" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57451828&t=l" width="300"/>

Figure 1. 2D Chemical Structure of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.[3]

Physicochemical Data

A summary of the key physicochemical properties of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted. The compound is often supplied as a hydrochloride salt to improve its stability and solubility.

PropertyValueSource
IUPAC Name (1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanaminePubChem[3]
Molecular Formula C₈H₁₀BNO₂PubChem[3]
Molecular Weight 162.98 g/mol PubChem[3]
CAS Number 1093644-03-1PubChem[3]
Physical Form Powder or crystals (for hydrochloride salt)Sigma-Aldrich
Solubility No specific data available for the free base. The hydrochloride salt is expected to have higher aqueous solubility.
Melting Point No specific data available. For the related unsubstituted benzo[c][1][2]oxaborol-1(3H)-ol, the melting point is 95-100 °C.iChemical[4]

Synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

The synthesis of 3-substituted benzoxaboroles is generally achieved through a convenient one-pot reaction involving the condensation of a corresponding (2-formylphenyl)boronic acid with an amine.[5] This approach is efficient and avoids the need for extensive purification of intermediates.

Synthesis of the Precursor: (2-formylphenyl)boronic acid

The key precursor, (2-formylphenyl)boronic acid, can be synthesized via several established methods. One common approach involves a Grignard reaction with a protected bromoaromatic compound followed by reaction with a trialkyl borate.[6] Another method utilizes a directed ortho-metalation strategy.[1][7]

Experimental Protocol: Synthesis of (2-formylphenyl)boronic acid (Illustrative)

Disclaimer: This is a representative protocol based on established literature. Specific conditions may require optimization.

  • Protection of the Aldehyde: The aldehyde group of 2-bromobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent unwanted side reactions.

  • Grignard Reaction: The protected 2-bromobenzaldehyde is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.

  • Borylation: The Grignard reagent is then added dropwise to a cooled solution (-78 °C) of triisopropyl borate in anhydrous THF.

  • Hydrolysis: After the reaction is complete, the mixture is quenched with an acid (e.g., HCl) to hydrolyze the borate ester and the protecting group, yielding (2-formylphenyl)boronic acid.

  • Purification: The crude product is then purified, for instance, by recrystallization from a suitable solvent system.[6]

Synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

With the (2-formylphenyl)boronic acid precursor in hand, the final product can be synthesized.

Experimental Protocol: Synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol

Disclaimer: This is a representative protocol based on established literature. Specific conditions may require optimization.

  • Reaction Setup: (2-formylphenyl)boronic acid is dissolved in a suitable solvent, such as diethyl ether, in a reaction vessel under ambient conditions.[5]

  • Amine Addition: A solution of methanamine (or a suitable precursor like ammonium chloride with a base) in the same solvent is added to the solution of the boronic acid.

  • Reaction and Precipitation: The reaction mixture is stirred at room temperature. The formation of the product, which may have low solubility in the reaction solvent, can lead to its precipitation, driving the reaction to completion.[5]

  • Isolation and Purification: The solid product is collected by filtration, washed with fresh solvent, and dried. Further purification can be achieved by recrystallization if necessary.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A 2-Bromobenzaldehyde B Protection of Aldehyde A->B C Grignard Formation B->C D Borylation with Trialkyl Borate C->D E Hydrolysis D->E F (2-formylphenyl)boronic acid E->F G (2-formylphenyl)boronic acid I Condensation Reaction G->I H Methanamine H->I J 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol I->J

Caption: A simplified workflow for the synthesis of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.

Biological Activity and Mechanism of Action

The benzoxaborole class of compounds, including 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, exhibits a novel mechanism of antimicrobial action by targeting an essential enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS).

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. Benzoxaboroles inhibit this enzyme through a unique "oxaborole tRNA-trapping" (OBORT) mechanism.[1][6]

The boron atom in the benzoxaborole ring forms a covalent adduct with the 3'-terminal ribose of the tRNA molecule within the editing site of the LeuRS enzyme.[2] This effectively traps the tRNA in a non-productive complex, preventing the release of the leucyl-tRNA and thereby halting protein synthesis, which ultimately leads to cell death.

Mechanism_of_Action cluster_protein_synthesis Normal Protein Synthesis cluster_inhibition Inhibition by Benzoxaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucyl_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leucyl_tRNA_Leu Aminoacylation Trapped_Complex Trapped LeuRS-tRNA-Benzoxaborole Adduct LeuRS->Trapped_Complex Forms Adduct tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Benzoxaborole->LeuRS Trapped_Complex->Protein Inhibition

Caption: The mechanism of action of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol via inhibition of leucyl-tRNA synthetase.

Antimicrobial Spectrum

Research into 3-aminomethyl benzoxaboroles has demonstrated their potential as broad-spectrum antimicrobial agents. Specifically, (S)-3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol hydrochloride, referred to as ABX, has shown activity against Gram-negative bacteria.

OrganismMIC (µg/mL)
E. coli K122
P. aeruginosa ATCC 278531
Data from a presentation by Hernandez, V. on "Structure-Guided Discovery of (S)-3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol hydrochloride (ABX): A First in Class Gram-negative Antibacterial".[2]

This activity against challenging Gram-negative pathogens highlights the potential of this compound in addressing unmet medical needs. Further studies have indicated that other derivatives of 3-aminomethyl benzoxaboroles are active against Mycobacterium tuberculosis.[6]

Safety and Toxicology

The safety profile of a drug candidate is of paramount importance. While specific comprehensive toxicological studies on 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol are not widely published, information on its hydrochloride salt and the broader class of benzoxaboroles is available.

The hydrochloride salt of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][8] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Genotoxicity studies on several enzyme-inhibiting benzoxaboroles, including the antifungal agent tavaborole, have shown no evidence of genetic toxicity.[9] This suggests that the benzoxaborole scaffold itself may not be inherently genotoxic.

Conclusion

3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol is a promising antimicrobial agent from the benzoxaborole class. Its unique mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase, makes it an attractive candidate for overcoming existing drug resistance mechanisms. The straightforward synthesis and demonstrated activity against Gram-negative bacteria underscore its potential for further development. As with any novel compound, continued research into its efficacy, safety, and pharmacokinetic profile is essential to fully realize its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this important molecule.

References

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]

  • Exploring the Chemical Versatility: 2-Formylphenylboronic Acid in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Process for preparing highly pure formylphenylboronic acids. Google Patents.
  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC. Available at: [Link]

  • 3H-benzo[c][1][2]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

  • benzo[c][1][2]oxaborol-1(3H)-ol, CAS No. 5735-41-1. iChemical. Available at: [Link]

  • 3-(aminomethyl)benzo(c)(1,2)oxaborol-1(3H)-ol. PubChem. Available at: [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Available at: [Link]

Sources

Exploratory

Engineering Reversible Covalency: The Mechanism of Action of Aminomethyl-Benzoxaboroles in Antimicrobial Discovery

Executive Summary As a Senior Application Scientist overseeing antimicrobial drug discovery, I have witnessed the rising attrition rates of traditional carbon-based antibiotics. The introduction of boron-based pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing antimicrobial drug discovery, I have witnessed the rising attrition rates of traditional carbon-based antibiotics. The introduction of boron-based pharmacophores, specifically aminomethyl-benzoxaboroles, represents a structural and mechanistic paradigm shift in our field. Unlike standard covalent inhibitors that permanently inactivate targets, benzoxaboroles leverage the vacant p-orbital of the boron atom to form reversible covalent bonds with biological nucleophiles[1]. This whitepaper dissects the core mechanisms, prodrug activation pathways, and the self-validating experimental protocols required to characterize this novel class of antimicrobials.

The Core Mechanism: Oxaborole tRNA-Trapping (OBORT)

The primary, validated target of antimicrobial aminomethyl-benzoxaboroles (such as the clinical candidate epetraborole) is the bacterial and parasitic leucyl-tRNA synthetase (LeuRS) . LeuRS is a Class I aminoacyl-tRNA synthetase responsible for charging


 with leucine. Crucially, it possesses a distinct "editing" active site designed to hydrolyze mischarged tRNAs[2][3].

Aminomethyl-benzoxaboroles hijack this proofreading mechanism via the Oxaborole tRNA-Trapping (OBORT) pathway:

  • Adduct Formation: The boron atom within the benzoxaborole forms a highly stable, bidentate covalent adduct with the 2'- and 3'-hydroxyl groups (the cis-diols) of the terminal adenosine (A76) of an uncharged

    
     molecule[2][4].
    
  • Enzyme Trapping: This boron-tRNA adduct binds with extraordinary affinity to the LeuRS editing active site[2].

  • Translation Arrest: By physically trapping the tRNA in the editing site, the compound prevents the tRNA from translocating back to the aminoacylation site. This depletes the cellular pool of charged leucyl-

    
    , rapidly halting nascent polypeptide chain elongation and inducing cell death[2][4].
    

OBORT A Aminomethyl-Benzoxaborole (e.g., Epetraborole) C Boron-tRNA Covalent Adduct A->C Spontaneous Reaction B Uncharged tRNA^Leu (Terminal A76 cis-diols) B->C Binding D LeuRS Editing Active Site C->D High Affinity Translocation E Trapped tRNA-Enzyme Complex (Protein Synthesis Halted) D->E OBORT Mechanism

Fig 1. The Oxaborole tRNA-Trapping (OBORT) mechanism halting protein synthesis.

Advanced Prodrug Activation Pathways

Beyond direct LeuRS inhibition, the aminomethyl-benzoxaborole scaffold is highly amenable to sophisticated prodrug activation strategies. This is critical for improving the therapeutic index, increasing cell permeability, and ensuring targeted delivery.

Enzyme-Free Activation

Recent structural and thermodynamic studies reveal that certain benzoxaboroles can undergo a spontaneous, enzyme-free cyclization with ATP, AMP, or the terminal tRNA adenosine to form the active inhibitory adduct[5]. This represents a rare class of prodrugs that do not rely on host or pathogen metabolic enzymes for bioconversion.

Host-Parasite Co-Metabolic Activation

In the treatment of Human African Trypanosomiasis (HAT), 4-aminomethylphenoxy-benzoxaboroles act as prodrugs requiring a fascinating dual-species metabolic cascade. The mammalian host's semicarbazide-sensitive amine oxidase (SSAO) first oxidizes the methylamine prodrug into an aldehyde intermediate. Subsequently, the parasite's specific aldehyde dehydrogenase (TbALDH3) converts this intermediate into the active carboxylate metabolite, ensuring selective toxicity against the parasite while sparing host tissues[6][7].

Activation P Aminomethyl-benzoxaborole (Prodrug / Methylamine) H Host SSAO (Amine Oxidase) P->H Host Metabolism I Aldehyde Intermediate H->I Oxidation T Parasite TbALDH3 (Aldehyde Dehydrogenase) I->T Parasite Metabolism A Carboxylate Metabolite (Active Trypanocide) T->A Conversion

Fig 2. Host-parasite co-metabolic prodrug activation of aminomethyl-benzoxaboroles.

Quantitative Pharmacodynamics & Enzyme Kinetics

To accurately contextualize the potency of these compounds, we must evaluate their minimal inhibitory concentrations (MIC) alongside their half-maximal inhibitory concentrations (IC50) against purified LeuRS. The table below summarizes key quantitative data across various pathogenic models.

CompoundTarget OrganismTarget EnzymeEfficacy MetricReference
Epetraborole Burkholderia pseudomalleiLeuRSMIC: 0.5 - 4 µg/mL[4]
AN6426 Plasmodium falciparumLeuRSIC50: 310 nM[3]
AN8432 Plasmodium falciparumLeuRSIC50: 490 nM[3]
PT638 (Prodrug)Staphylococcus aureusLeuRSMIC: 0.4 µg/mL[8]
PT638 (Active Amino Analog)Staphylococcus aureusLeuRSIC50: 3.0 µM[8]

Self-Validating Experimental Methodologies

In my laboratory, proving a novel mechanism of action requires rigorous, self-validating assay designs. Below are the standard operating protocols used to characterize LeuRS inhibition and confirm target specificity.

Protocol A: In Vitro Aminoacylation and Editing Assay

Objective: Quantify the inhibition of LeuRS aminoacylation activity by aminomethyl-benzoxaboroles. Causality & Rationale: To isolate the exact step of translation inhibition, we utilize an in vitro system with purified components. By tracking the incorporation of radiolabeled [14C]-leucine, we can directly measure aminoacylation kinetics independent of cellular permeability factors.

  • Master Mix Preparation: Combine recombinant bacterial LeuRS (10 nM) with uncharged

    
     (2 µM) in a reaction buffer (50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2).
    
    • Rationale: Mg2+ is essential for ATP coordination in the catalytic active site.

  • Inhibitor Incubation: Add the aminomethyl-benzoxaborole at varying concentrations (e.g., 0.1 nM to 100 µM) and pre-incubate for 15 minutes at 37°C.

    • Rationale: Pre-incubation allows the spontaneous formation of the boron-tRNA adduct before substrate competition begins[5].

  • Reaction Initiation: Add a mixture of 2 mM ATP and 20 µM [14C]-leucine to initiate the reaction.

  • Quenching & Precipitation: At defined time intervals (e.g., 2, 5, 10 mins), spot 10 µL of the reaction onto Whatman 3MM filter pads pre-soaked in 5% Trichloroacetic acid (TCA).

    • Rationale: TCA precipitates the macromolecular

      
      -[14C]-leucine complex while washing away free, unincorporated [14C]-leucine.
      
  • Quantification: Wash pads thrice in 5% TCA, dry, and measure radioactivity via liquid scintillation counting.

System Validation Check: Always run a positive control (e.g., a known non-hydrolyzable aminoacyl-AMP analog) and a negative control (vehicle/DMSO). If the vehicle control fails to show linear[14C] incorporation over the first 10 minutes, the recombinant LeuRS or tRNA is degraded, invalidating the run.

Workflow S1 Step 1: Compound Incubation with LeuRS & tRNA^Leu S2 Step 2: Addition of [14C]-Leucine & ATP S1->S2 S3 Step 3: Quench Reaction & TCA Precipitation S2->S3 S4 Step 4: Scintillation Counting (Measure Aminoacylation) S3->S4 S5 Data Analysis: IC50 Determination S4->S5

Fig 3. Self-validating in vitro aminoacylation assay workflow for LeuRS inhibitors.

Protocol B: Target Validation via Resistant Mutant Sequencing

Objective: Confirm LeuRS as the primary intracellular target. Causality & Rationale: In vitro biochemical assays do not guarantee that the compound hits the same target inside a living cell. By applying selective pressure and sequencing the survivors, we genetically link the phenotype to the target.

  • Stepwise Selection: Culture the target organism in liquid media containing 0.5×, 1×, and 2× the established MIC of the benzoxaborole[3].

  • Passaging: Serially passage the surviving cultures into increasing concentrations of the drug until highly resistant clones emerge.

  • Genomic Extraction & WGS: Extract genomic DNA and perform Whole-Genome Sequencing (WGS)[2].

  • Bioinformatics Alignment: Align the mutant reads against the wild-type reference genome.

    • Rationale: We specifically look for non-synonymous single nucleotide polymorphisms (SNPs) in the leuS gene (encoding LeuRS) or prodrug-activating enzymes[2][8].

System Validation Check: To prove causality, the identified leuS mutation must be cloned back into a wild-type, susceptible strain via CRISPR/Cas9 or homologous recombination. If the transformed strain exhibits the resistant phenotype, the target is definitively validated[3][8].

Conclusion

Aminomethyl-benzoxaboroles are a masterclass in rational drug design. By utilizing the unique electrophilicity of boron to achieve highly specific, reversible covalent inhibition of essential microbial targets, they bypass many of the resistance mechanisms that plague traditional antibiotics. Understanding their complex prodrug activation pathways and validating their targets through rigorous biochemical and genomic assays remains the cornerstone of advancing these molecules through the clinical pipeline.

References

  • BenchChem. An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS).
  • PMC. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei.
  • PMC. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase.
  • ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews.
  • OmicsDI. Host-parasite co-metabolic activation of antitrypanosomal aminomethyl-benzoxaboroles.
  • JACS. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase.
  • PLOS Pathogens. Host-parasite co-metabolic activation of antitrypanosomal aminomethyl-benzoxaboroles.
  • ResearchGate. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors.

Sources

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Derivatives

Executive Summary The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Mycobacterium tuberculosis (Mtb) and Gram-negative bacilli, necessitates the development of antibiotics with novel mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Mycobacterium tuberculosis (Mtb) and Gram-negative bacilli, necessitates the development of antibiotics with novel mechanisms of action. The 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol scaffold represents a breakthrough in boron-based pharmacology. By targeting the editing domain of bacterial leucyl-tRNA synthetase (LeuRS), these compounds halt protein synthesis with high specificity. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) governing this scaffold, detailing how rational modifications at the C-4 and C-7 positions have successfully decoupled potent antimicrobial efficacy from mammalian cytotoxicity, culminating in clinical candidates like Epetraborole (GSK2251052) and Ganfeborole (GSK3036656/GSK656).

Mechanistic Foundation: The OBORT Mechanism

To understand the SAR of the 3-(aminomethyl)benzoxaborole scaffold, one must first understand its unique mechanism of action: the Oxaborole tRNA-Trapping (OBORT) mechanism[1].

Aminoacyl-tRNA synthetases (aaRSs) are responsible for accurately charging tRNAs with their cognate amino acids. Because leucine, isoleucine, and valine are structurally similar, LeuRS possesses a distinct editing domain to hydrolyze mischarged tRNAs (e.g., tRNA mischarged with norvaline or isoleucine).

Benzoxaboroles exploit this editing site. The boron atom, possessing an empty p-orbital, acts as a Lewis acid. When the drug enters the editing pocket of LeuRS, the boron atom reacts with the cis-diols (the 2'- and 3'-hydroxyl groups) of the ribose ring on the 3'-terminal adenosine nucleotide (Ade76) of tRNA^Leu[2]. This forms a stable, bidentate covalent spiro-ester adduct. The resulting tRNA-drug complex is locked within the editing site, creating a nonproductive complex that completely inhibits leucylation and rapidly induces bacterial cell death[3].

OBORT_Mechanism LeuRS Bacterial LeuRS (Editing Domain) Adduct Covalent Spiro-Ester Adduct (Boron-Ade76 cis-diols) LeuRS->Adduct Binds tRNA tRNA^Leu (Terminal Ade76) tRNA->Adduct 2',3'-OH Drug 3-(Aminomethyl)benzoxaborole (Boron Lewis Acid) Drug->Adduct Boron p-orbital Inhibition Nonproductive Complex (Locked Editing Site) Adduct->Inhibition Traps tRNA Death Protein Synthesis Halted (Bacterial Cell Death) Inhibition->Death Depletes charged tRNA

Diagram 1: The Oxaborole tRNA-Trapping (OBORT) mechanism halting bacterial protein synthesis.

Structure-Activity Relationship (SAR) Mapping

The optimization of the unsubstituted 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol core into viable clinical candidates required navigating a narrow therapeutic index. Early candidates exhibited high potency but suffered from off-target inhibition of human cytoplasmic LeuRS (hcLeuRS), leading to severe mammalian cytotoxicity[4].

The Boron Heterocycle (C1-O2-B3)

The oxaborole ring is the strict pharmacophore. The cyclic geometry optimally positions the boron atom to attack the Ade76 diols. Ring expansion or substitution of the boron atom with carbon or other heteroatoms completely abolishes target affinity, as the covalent trapping mechanism is lost.

The C-3 Aminomethyl Stereocenter

The primary amine at the C-3 position is critical for anchoring the molecule within the LeuRS editing site.

  • Stereospecificity: The binding pocket is highly stereoselective. The (S)-enantiomer is vastly superior to the (R)-enantiomer.

  • Hydrogen Bonding: The protonated amine acts as a hydrogen bond donor, interacting directly with highly conserved aspartic acid residues (e.g., D447 in mycobacterial LeuRS) and bridging water molecules within the editing domain[1]. Alkylation or acylation of this primary amine generally results in a drastic loss of antibacterial activity due to steric clashes and loss of critical H-bonds.

C-4 Halogenation: Enhancing Potency

Halogenation at the C-4 position (specifically Chlorine or Bromine) was a major breakthrough in optimizing the scaffold for Mycobacterium tuberculosis (Mtb)[5].

  • Hydrophobic Interaction: The C-4 chlorine atom in Ganfeborole (GSK656) occupies a specific hydrophobic pocket in the Mtb LeuRS editing site that is absent or structurally divergent in human LeuRS.

  • Electronic Effects: The electron-withdrawing nature of the halogen increases the Lewis acidity of the adjacent boron atom, accelerating the formation kinetics of the covalent adduct with tRNA[4].

C-7 Substitutions: Engineering Selectivity and Safety

The most significant hurdle in benzoxaborole development was mammalian toxicity. Unsubstituted benzoxaboroles bind effectively to human cytoplasmic LeuRS.

  • Steric Exclusion: SAR campaigns revealed that adding polar, flexible alkoxy chains at the C-7 position—such as the 3-hydroxypropoxy group in Epetraborole or the 2-hydroxyethoxy group in Ganfeborole—creates a steric clash within the tighter entrance of the human LeuRS editing site, while the bacterial LeuRS pocket remains flexible enough to accommodate it[4].

  • Physicochemical Tuning: These polar groups significantly decrease the lipophilicity (LogP) of the molecule. This prevents non-specific accumulation in mammalian cells and improves the overall pharmacokinetic profile, reducing HepG2 cytotoxicity from micromolar to >300 µM[5].

SAR_Optimization Core 3-(Aminomethyl)benzoxaborole (Active, but Toxic) C3 C-3 (S)-Aminomethyl (Anchors via H-bonds) Core->C3 Stereocontrol C4 C-4 Halogenation (Cl/Br) (Increases Mtb Potency) C3->C4 Potency Boost C7 C-7 Polar Alkoxy Group (Abrogates Human LeuRS Binding) C3->C7 Toxicity Reduction C4->C7 Combined Optimization Epetraborole Epetraborole (Gram-negative) C-7: 3-hydroxypropoxy C7->Epetraborole Lead Candidate Ganfeborole Ganfeborole (Anti-TB) C-4: Cl | C-7: 2-hydroxyethoxy C7->Ganfeborole Lead Candidate

Diagram 2: Rational SAR optimization workflow driving the discovery of clinical candidates.

Quantitative SAR Data Summary

The following table synthesizes the impact of structural modifications on target affinity (LeuRS IC₅₀), whole-cell antibacterial efficacy (MIC), and mammalian cytotoxicity (HepG2 CC₅₀).

CompoundStructural ModificationsTarget PathogenLeuRS IC₅₀ (µM)MIC (µg/mL)HepG2 CC₅₀ (µM)
Unsubstituted Core NoneBroad0.82 (E. coli)8.0 (E. coli)< 20
Epetraborole (AN3365)C-7: 3-hydroxypropoxyGram-negative0.31 (E. coli)0.5 - 4.0 (E. coli)> 100
Ganfeborole (GSK656)C-4: Cl, C-7: 2-hydroxyethoxyM. tuberculosis0.20 (Mtb)0.08 (Mtb)> 300

Data aggregated from authoritative SAR profiling studies[2],[4],[5].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the standard methodologies used to evaluate the SAR of benzoxaborole derivatives.

Protocol 1: In Vitro LeuRS Editing Assay (Target Validation)

Causality: Because benzoxaboroles bind specifically to the editing domain (not the synthetic active site), standard aminoacylation assays may miss subtle binding kinetics. Measuring the hydrolysis of mischarged tRNA (e.g., tRNA^Leu mischarged with norvaline) directly quantifies drug interaction at the editing site[4].

  • Reagent Preparation: Purify recombinant bacterial LeuRS (e.g., E. coli or Mtb) and human cytoplasmic LeuRS (for selectivity screening). Prepare ³²P-labeled tRNA^Leu transcripts.

  • Mischarging: Enzymatically mischarge the ³²P-tRNA^Leu with norvaline using a mutant LeuRS deficient in editing activity. Isolate the [³²P]-Nva-tRNA^Leu via phenol-chloroform extraction and ethanol precipitation.

  • Inhibitor Incubation: In a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), pre-incubate 10 nM wild-type LeuRS with varying concentrations of the benzoxaborole derivative (0.01 µM to 100 µM) for 20 minutes at 37°C. Note: Pre-incubation is critical as benzoxaboroles are time-dependent inhibitors.

  • Reaction Initiation: Add 1 µM [³²P]-Nva-tRNA^Leu to initiate the editing reaction.

  • Quenching & Quantification: At specific time points (1, 5, 10 minutes), quench 2 µL aliquots into 5 µL of 200 mM sodium acetate (pH 4.0) containing 0.1% SDS. Spot onto PEI-cellulose TLC plates.

  • Analysis: Develop plates in 0.1 M ammonium acetate/5% acetic acid. Quantify the ratio of free [³²P]-norvaline to intact [³²P]-Nva-tRNA^Leu using phosphorimaging to calculate the IC₅₀.

Protocol 2: Minimum Inhibitory Concentration (MIC) and Cytotoxicity Profiling

Causality: A compound must penetrate the bacterial cell wall without lysing mammalian cell membranes. Pairing bacterial MIC assays directly with HepG2 cytotoxicity assays ensures that observed antibacterial activity is target-specific and not the result of general membrane disruption or human LeuRS inhibition.

  • Bacterial MIC (Broth Microdilution):

    • Prepare a 2-fold serial dilution of the benzoxaborole in cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth (for mycobacteria) in a 96-well plate.

    • Inoculate with the target bacterial strain to a final concentration of 5 × 10⁵ CFU/mL.

    • Incubate at 37°C for 18-24 hours (or up to 14 days for Mtb). The MIC is the lowest concentration with no visible growth.

  • Mammalian Cytotoxicity (HepG2 MTT Assay):

    • Seed HepG2 cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

    • Treat cells with the benzoxaborole derivative (concentrations from 1 µM to 300 µM) for 48 hours.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm to calculate the CC₅₀ (concentration reducing cell viability by 50%).

Conclusion & Future Directions

The 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol scaffold is a masterclass in rational drug design. By understanding the precise atomic interactions within the LeuRS editing site, medicinal chemists have successfully tuned the steric and electronic properties of the C-4 and C-7 positions. This optimization has yielded highly selective, time-dependent inhibitors capable of overcoming the severe mammalian toxicity that plagued early boron-based therapeutics. Future SAR campaigns are currently focusing on modifying the C-6 position to further expand the spectrum of activity against non-tuberculous mycobacteria (NTM) and to mitigate resistance mechanisms.

References

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase Source: MDPI URL:[Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors Source: PMC / NIH URL:[Link]

  • Selectivity of the time-dependent M. tuberculosis LeuRS inhibitor ganfeborole is driven by target vulnerability Source: bioRxiv URL:[Link]

  • Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) Source: Taylor & Francis (Tandfonline) URL:[Link]

Sources

Exploratory

The Boron Renaissance: History, Mechanisms, and Synthesis of Boron-Containing Heterocyclic Compounds in Drug Discovery

Executive Summary For decades, boron was largely relegated to the domain of materials science and industrial chemistry, burdened by a historical misconception that organoboron compounds were inherently toxic or unstable....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, boron was largely relegated to the domain of materials science and industrial chemistry, burdened by a historical misconception that organoboron compounds were inherently toxic or unstable. Today, boron-containing heterocyclic compounds (BCHCs)—particularly benzoxaboroles and cyclic boronic acids—have emerged as privileged scaffolds in medicinal chemistry. By leveraging the unique empty p-orbital of the boron atom, these compounds engage in reversible covalent bonding with biological targets, offering unprecedented selectivity and potency. This whitepaper provides an in-depth technical analysis of the historical evolution, mechanistic paradigms, and synthetic methodologies of boron-containing therapeutics.

Historical Evolution: From Chemical Curiosities to Clinical Validation

The foundational chemistry of BCHCs dates back to 1957, when Torsell first synthesized benzoxaboroles—cyclic boronic acid hemiesters fused to a benzene ring[1]. For nearly 50 years, these molecules remained chemical curiosities, utilized primarily in supramolecular chemistry and glycopeptide recognition[1].

The paradigm shifted dramatically in 2003 with the FDA approval of Bortezomib (Velcade) , a dipeptide boronic acid for multiple myeloma[2]. Bortezomib proved that boron could be safely administered to humans, acting as a potent, reversible proteasome inhibitor[2]. This catalyzed a renaissance in boron drug discovery, leading to the exploration of the more hydrolytically stable benzoxaborole scaffold[3]. In 2014, Tavaborole (Kerydin) became the first FDA-approved benzoxaborole, targeting fungal leucyl-tRNA synthetase for the treatment of onychomycosis[4]. This was rapidly followed by the approval of Crisaborole (Eucrisa) in 2016 for atopic dermatitis[5], and Vaborbactam (Vabomere) in 2017, the first cyclic boronic acid


-lactamase inhibitor[1].

The "Boron Advantage": Physicochemical Properties

The integration of boron into heterocyclic drug scaffolds provides a distinct mechanistic advantage driven by its electronic structure. At physiological pH, boron exists in a stable, neutral


 hybridized state with a vacant p-orbital[6].

This profound Lewis acidity allows the boron atom to act as a highly selective electrophile. Upon encountering biological nucleophiles—such as the hydroxyl groups of ribose sugars, the catalytic serine residues in


-lactamases, or structured water molecules in metalloenzymes—the boron atom accepts an electron pair, transitioning to an anionic, tetrahedral 

hybridized state[6]. Because this coordinated covalent bond is reversible, BCHCs achieve high target residence times without the permanent toxicity risks often associated with traditional irreversible covalent inhibitors[7]. Furthermore, fusing the boronic acid into a heteroaromatic ring (as seen in benzoxaboroles) shields the boron-carbon bond from hydrolytic cleavage, significantly improving aqueous solubility and intrinsic safety profiles[1].

Key Milestones in Boron Drug Development

To date, the FDA has approved five distinct boron-containing therapeutics, validating the versatility of this element across oncology, dermatology, and infectious diseases[7].

Drug NameTrade NameApproval YearChemical ClassPrimary TargetClinical Indication
Bortezomib Velcade2003Dipeptide Boronic Acid26S ProteasomeMultiple Myeloma
Tavaborole Kerydin2014BenzoxaboroleLeucyl-tRNA SynthetaseOnychomycosis
Ixazomib Ninlaro2015Peptide Boronic Acid26S ProteasomeMultiple Myeloma
Crisaborole Eucrisa2016BenzoxaborolePhosphodiesterase 4 (PDE4)Atopic Dermatitis
Vaborbactam Vabomere2017Cyclic Boronic AcidSerine

-Lactamases
Complicated UTIs

Target Engagement: The Crisaborole Paradigm

To understand the clinical efficacy of benzoxaboroles, we must examine their target engagement at the molecular level. Crisaborole is a low-molecular-weight (251 Da) non-steroidal anti-inflammatory drug engineered for optimal epidermal penetration[8].

In the pathogenesis of atopic dermatitis, hyperactive Phosphodiesterase 4 (PDE4) aggressively hydrolyzes intracellular cyclic adenosine monophosphate (cAMP) into inactive AMP, triggering a cascade of pro-inflammatory cytokines[9]. Crisaborole selectively penetrates the PDE4 active site. Utilizing its empty p-orbital, the central boron atom coordinates directly with the bimetallic center (Zn²⁺/Mg²⁺) of the enzyme, displacing a critical structured water molecule required for hydrolysis[10]. This reversible covalent trapping halts cAMP degradation[11]. The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which downregulates the NF-


B pathway, effectively silencing the transcription of interleukins (IL-4, IL-13, IL-31) and TNF-

[9].

G Crisaborole Crisaborole (Benzoxaborole) PDE4 PDE4 Enzyme (Bimetallic Center) Crisaborole->PDE4 Reversible covalent binding cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents hydrolysis to AMP Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, IL-31) ↓ cAMP->Cytokines Activates PKA / Inhibits NF-κB Inflammation Skin Inflammation ↓ Cytokines->Inflammation Resolves Atopic Dermatitis

Fig 1. Mechanistic pathway of Crisaborole inhibiting PDE4 to resolve skin inflammation.

Experimental Methodology: Synthesis of the Benzoxaborole Scaffold

Protocol: Brønsted Acid-Catalyzed ortho-Oxalkylation

Objective: To synthesize a functionalized benzoxaborole via the direct coupling of an arylboronic acid with an aldehyde or ketone[13].

Step 1: Reagent Preparation & Solvation

  • Action: Suspend the arylboronic acid (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous chloroform (CHCl₃).

  • Causality: Chloroform is selected as a non-coordinating, moderately polar solvent. Unlike coordinating solvents (such as THF or DMF), CHCl₃ does not occupy the vacant p-orbital of the boron atom. This ensures the boronic acid remains electronically unsaturated and highly reactive for the subsequent cyclization steps.

Step 2: Catalytic Activation

  • Action: Introduce a catalytic amount of a Brønsted acid to the reaction mixture.

  • Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde/ketone, significantly enhancing its electrophilic character. This lowers the activation energy required for the nucleophilic attack from the ortho-position of the aryl ring, driving the critical C-C bond formation[13].

Step 3: Ambient Incubation

  • Action: Stir the reaction mixture continuously at room temperature (approx. 20-25°C) using a dry block heater[13].

  • Causality: Maintaining ambient temperature is paramount. Elevated thermal stress frequently induces protodeboronation—a destructive degradation pathway where the carbon-boron bond is cleaved, ruining the pharmacophore. Room temperature processing ensures the thermodynamic stability of the boronic acid substrate.

Step 4: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the arylboronic acid is completely consumed[13].

  • Causality & Validation: TLC acts as an immediate visual validation of conversion. Ensuring the complete consumption of the starting material prevents complex downstream chromatographic separations, guaranteeing high purity of the final cyclic hemiester.

Step 5: Isolation & Structural Verification

  • Action: Evaporate the solvent under reduced pressure and purify the residue via silica gel chromatography. Validate the final structure using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR.

  • Causality & Validation: Silica gel chromatography isolates the target fraction from residual catalyst. NMR validation is the ultimate proof of success: the appearance of a singlet corresponding to the benzylic proton (around

    
     4.8-5.0 ppm) and the boron-bound hydroxyl group (around 
    
    
    
    9.0-9.2 ppm in DMSO-d6) confirms the successful closure of the oxaborole ring[13].

G Start Arylboronic Acid + Aldehyde/Ketone Solvent Dissolve in CHCl3 Start->Solvent Catalyst Add Brønsted Acid Solvent->Catalyst Reaction Stir at Room Temp Catalyst->Reaction Monitor TLC Monitoring Reaction->Monitor Purify Silica Gel Chromatography Monitor->Purify Evaporate solvent Product Purified Benzoxaborole Purify->Product Isolate fraction

Fig 2. Step-by-step synthetic workflow for ortho-oxalkylation of arylboronic acids.

Future Perspectives

The utility of boron in medicinal chemistry is expanding far beyond simple enzyme inhibition. Current research is heavily focused on Boron-dipyrromethene (BODIPY) dyes, which leverage boron's unique photophysical properties to create highly fluorescent biomarkers for cellular imaging and diagnostics[7]. Furthermore, the development of BN-isosteres —where a carbon-carbon double bond in a known drug is replaced by a boron-nitrogen bond—is opening new avenues to improve the metabolic stability and pharmacokinetic profiles of existing therapeutics without altering their 3D geometry[7]. As synthetic methodologies continue to mature, boron-containing compounds will undoubtedly cement their status as a cornerstone of next-generation drug discovery.

References

1.[1] The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC - nih.gov - 1 2.[6] The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI - mdpi.com - 6 3.[9] Crisaborole in Dermatology - ijpgderma.org - 9 4.[5] Crisaborole in dermatology - ijord.com - 5 5.[8] Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed - nih.gov - 8 6. Crisaborole - Inxight Drugs - ncats.io - 11 7.[13] Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids | Organic Letters - ACS Publications - acs.org - 13 8.[10] Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses | JCAD - jcadonline.com -10 9. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - ResearchGate - researchgate.net - 12 10.[7] The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews - ACS Publications - acs.org - 7 11.[2] Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI - mdpi.com - 2 12.[4] From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology | JCAD - jcadonline.com - 4 13.[3] Benzoboroxoles: Synthesis and applications in medicinal chemistry | Request PDF - researchgate.net - 3

Sources

Foundational

The Biological Targets of 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Inhibitors: A Technical Whitepaper on Oxaborole tRNA-Trapping

Executive Summary The 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol scaffold represents a paradigm shift in antimicrobial pharmacochemistry. Unlike traditional antibiotics that target the bacterial ribosome or cell wall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol scaffold represents a paradigm shift in antimicrobial pharmacochemistry. Unlike traditional antibiotics that target the bacterial ribosome or cell wall synthesis, this specific class of boron-containing small molecules exerts its lethality by targeting aminoacyl-tRNA synthetases (aaRSs)[1]. By exploiting the unique structural topology of the editing domain within these enzymes, 3-(aminomethyl)benzoxaboroles offer a highly selective, broad-spectrum therapeutic avenue against multidrug-resistant Gram-negative bacteria, mycobacteria, and apicomplexan parasites.

Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

The primary biological target of this scaffold is Leucyl-tRNA synthetase (LeuRS), a Class I aminoacyl-tRNA synthetase responsible for charging


 with the amino acid leucine[2]. To ensure high translational fidelity, LeuRS possesses a distinct editing (proofreading) domain located approximately 30 Å away from its synthetic active site. This editing domain is evolutionarily conserved across many pathogens to hydrolyze mischarged, non-cognate amino acids (such as isoleucine or norvaline) before they can be incorporated into a nascent polypeptide chain[3].

Mechanism of Action: The OBORT Paradigm

The 3-(aminomethyl)benzoxaborole inhibitors operate via a highly specific mechanism known as Oxaborole tRNA-Trapping (OBORT) [2]. The lethality of the scaffold relies on two simultaneous molecular interactions occurring exclusively within the LeuRS editing domain:

  • Covalent Adduct Formation : The electrophilic boron atom of the benzoxaborole ring reacts with the 2'- and 3'-hydroxyl groups (cis-diols) of the terminal adenosine (A76) of an uncharged

    
     molecule, forming a stable bidentate covalent adduct[2].
    
  • Active Site Anchoring : The 3-aminomethyl moiety is not merely a structural appendage; it actively mimics the amino group of a non-cognate amino acid. In Escherichia coli, this primary amine forms critical hydrogen bonds with Asp342 and Asp345[4]. In Mycobacterium tuberculosis, it interacts with homologous residues Asp447 and Asp450[5].

This dual-interaction physically traps the


 within the editing domain, completely preventing its translocation back to the synthetic active site. The subsequent depletion of leucyl-

rapidly halts protein synthesis, leading to bacterial cell death[2].

OBORT tRNA Uncharged tRNA^Leu (Terminal A76) Adduct Bidentate Covalent Adduct (Boron to cis-diols) tRNA->Adduct 2' & 3' OH Inhibitor 3-(aminomethyl)benzoxaborole (e.g., Epetraborole) Inhibitor->Adduct Boron Atom Enzyme LeuRS Editing Domain (Target Site) Trapped Trapped tRNA-Inhibitor Complex in Editing Site Enzyme->Trapped Structural Affinity Adduct->Trapped 3-aminomethyl anchors to Asp residues Block Blockade of Aminoacylation Active Site Trapped->Block Prevents tRNA Translocation Death Cessation of Protein Synthesis & Bacterial Cell Death Block->Death Depletion of Leu-tRNA

Molecular workflow of the Oxaborole tRNA-Trapping (OBORT) mechanism in the LeuRS editing domain.

Pathogen-Specific Activity and Quantitative Kinetics

Because the editing domain of LeuRS is structurally distinct from the human cytoplasmic LeuRS, these inhibitors exhibit a broad spectrum of selective activity with minimal host toxicity.

  • Gram-Negative Bacteria : Compounds like epetraborole (AN3365) demonstrate potent activity against E. coli, Pseudomonas aeruginosa, and Burkholderia pseudomallei[1][4].

  • Mycobacteria : The scaffold has been heavily optimized for M. tuberculosis (e.g., AN3017) and shows robust efficacy against non-tuberculous mycobacteria like M. abscessus[3][6].

  • Apicomplexan Parasites : Derivatives such as AN6426 have shown remarkable efficacy against Cryptosporidium parvum and Toxoplasma gondii by targeting their respective cytoplasmic LeuRS enzymes[7].

Table 1: Quantitative Inhibitory Data of 3-(aminomethyl)benzoxaboroles
CompoundTarget OrganismTarget EnzymeEnzyme IC50 / EC50Whole-Cell MIC
AN3017 Mycobacterium tuberculosisMtb LeuRS0.64 μM1.8 μg/mL
Compound 1 (3-aminomethyl, 7-ethoxy)Mycobacterium tuberculosisMtb LeuRS0.28 μM0.26 μg/mL
Epetraborole (AN3365)Escherichia coliE. coli LeuRS< 1.0 μM0.5 - 2.0 μg/mL
AN6426 Cryptosporidium parvumCp LeuRS2.2 μM (EC50)N/A

Experimental Methodologies for Target Validation

To validate the OBORT mechanism and quantify inhibitory potency, a time-dependent Aminoacylation Inhibition Assay is the industry standard. The following protocol outlines a self-validating system for determining the IC50 of novel benzoxaborole derivatives.

Protocol: Time-Dependent Aminoacylation Assay
  • Reagent Preparation : Express and purify recombinant LeuRS (e.g., E. coli or M. tuberculosis). Prepare native, uncharged

    
     transcript via in vitro transcription.
    
  • Pre-Incubation Phase (Critical Step) : Incubate 1 nM LeuRS, 2 μM uncharged

    
    , and varying concentrations of the benzoxaborole inhibitor in a reaction buffer (50 mM HEPES, 10 mM MgCl2, 30 mM KCl, pH 7.5) for 20 minutes at 30°C.
    
    • Causality of Experimental Choice: The formation of the boron-tRNA covalent adduct is a time-dependent thermodynamic process. If the inhibitor, tRNA, and ATP/Leucine are added simultaneously, the rapid catalytic rate of the synthetic site will outpace adduct formation in the editing site, resulting in an artificially inflated IC50[4]. Pre-incubation allows the trapped complex to reach equilibrium, reflecting true physiological potency.

  • Reaction Initiation : Add a mixture of ATP (2 mM) and radiolabeled [^3H]-Leucine (30 μM) to initiate the aminoacylation reaction.

  • Quenching and Filtration : After exactly 5 minutes, quench the reaction with 5% cold trichloroacetic acid (TCA) to precipitate the macromolecules. Filter the precipitate through a glass microfiber filter (GF/C).

  • Quantification : Wash the filters with 5% TCA and 95% ethanol, dry them, and measure the retained [^3H]-Leu-

    
     using a liquid scintillation counter. Calculate the IC50 based on the dose-response curve generated from the scintillation counts.
    

Workflow Step1 1. Recombinant LeuRS Expression & Purification Step2 2. Pre-incubation Phase (Enzyme + tRNA + Inhibitor) Step1->Step2 Purified Enzyme Step3 3. Aminoacylation Assay (Addition of ^3H-Leucine + ATP) Step2->Step3 Adduct Formation (Causality: Time-dependent) Step4 4. Scintillation Counting (Quantify Leu-tRNA) Step3->Step4 Reaction Quenching Step5 5. IC50 Determination (Time-dependent kinetics) Step4->Step5 Data Analysis

Step-by-step biochemical validation workflow for time-dependent LeuRS aminoacylation inhibition.

Resistance Mechanisms

While the OBORT mechanism is highly lethal and structurally constrained, resistance can emerge via target modification. In vitro selection studies with M. abscessus exposed to epetraborole yielded a single-step resistance frequency of approximately


[6].

Genomic sequencing of these resistant isolates consistently reveals missense point mutations clustered within the LeuRS editing domain (specifically spanning residues V292 to K502 in M. abscessus)[6]. These mutations sterically hinder the binding of the 3-aminomethyl group or alter the conformation of the editing pocket, preventing the stable trapping of the tRNA adduct. Understanding these mutational hotspots is critical for the rational design of next-generation benzoxaboroles that can overcome steric resistance.

References

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC
  • Cryptosporidium and Toxoplasma Parasites Are Inhibited by a Benzoxaborole Targeting Leucyl-tRNA Synthetase - PMC
  • Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis Th
  • Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - Antimicrobial Agents and Chemotherapy - ASM Journals
  • Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei - PMC
  • An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS) - Benchchem
  • Epetraborole Is Active against Mycobacterium abscessus - PMC

Sources

Exploratory

The Boron Advantage: Mechanistic Insights into Leucyl-tRNA Synthetase Inhibition

Introduction: The Renaissance of Boron in Drug Design Historically, boron was largely ignored in medicinal chemistry due to misconceptions regarding its toxicity and instability. However, the unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Boron in Drug Design

Historically, boron was largely ignored in medicinal chemistry due to misconceptions regarding its toxicity and instability. However, the unique electronic properties of boron—specifically its empty p-orbital, which confers Lewis acid characteristics—have catalyzed a paradigm shift in targeted antimicrobial design. By leveraging boron's ability to transition from a neutral, trigonal planar


 hybridized state to a tetrahedral 

hybridized state upon nucleophilic attack, we can design molecules that form reversible covalent bonds with highly specific biological targets[1].

The most successful application of this chemistry to date is the development of benzoxaboroles, a class of compounds that potently inhibit Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential aminoacyl-tRNA synthetase (AARS) responsible for ligating leucine to its cognate transfer RNA (


), a critical prerequisite for protein translation[2]. This whitepaper dissects the causality behind boron-mediated LeuRS inhibition, providing actionable, self-validating protocols for researchers developing next-generation antimicrobial and antifungal agents.

Mechanistic Causality: The "Editing Site Trap"

To understand why benzoxaboroles are exceptionally effective, we must examine the structural biology of LeuRS. Because certain amino acids (like isoleucine and valine) are structurally similar to leucine, LeuRS occasionally misactivates them. To prevent the incorporation of incorrect amino acids into nascent proteins, LeuRS has evolved a distinct proofreading domain known as the CP1 editing domain [3].

Benzoxaboroles, such as the FDA-approved antifungal tavaborole (AN2690) and the antibacterial candidate epetraborole (GSK2251052), exploit this exact proofreading mechanism[4].

The Spiroboronate Adduct Formation

When a benzoxaborole enters the CP1 editing site, the electrophilic boron atom undergoes a nucleophilic attack by the cis-diols (the 2'- and 3'-hydroxyl groups) of the terminal adenosine ribose (A76 ) of the


[3].
  • The boron atom shifts to a stable

    
     tetrahedral geometry.
    
  • A covalently linked tRNA-boron-enzyme adduct (a spiroboronate) is formed.

  • This adduct effectively "traps" the 3'-end of the tRNA within the editing active site, preventing it from shuttling back to the synthetic active site.

  • Aminoacylation is completely halted, leading to the cessation of protein synthesis and subsequent cell death[2].

Mechanism A LeuRS + tRNA^Leu + Leucine + ATP B Aminoacylation Active Site A->B Activation C CP1 Editing Site (Proofreading) B->C Translocation D Normal Translation (Protein Synthesis) B->D Correct Aminoacylation F Spiroboronate Adduct (Boron-A76 cis-diol) C->F Boron binds 2',3'-diols of A76 E Benzoxaborole (e.g., Tavaborole) E->C Enters Editing Site G Translation Halted (Cell Death) F->G tRNA Trapped

Diagram 1: The mechanistic pathway of LeuRS inhibition via spiroboronate adduct formation.

Quantitative Efficacy Profiling

The structural divergence between eukaryotic (fungal/human) and prokaryotic (bacterial) LeuRS allows for the design of highly selective inhibitors[1]. As summarized below, minor modifications to the benzoxaborole scaffold dictate target specificity, allowing these compounds to combat everything from dermatophytes to multidrug-resistant Gram-negative anaerobes[4].

Table 1: Comparative Efficacy of Key Benzoxaborole LeuRS Inhibitors

CompoundPrimary Target OrganismMIC

Range (µg/mL)
LeuRS IC

(µM)
Clinical Status
Tavaborole (AN2690)Trichophyton rubrum (Fungi)1.0 - 4.01.5FDA Approved (Onychomycosis)[2]
Epetraborole (GSK2251052)Bacteroides fragilis (Anaerobe)2.0 - 4.00.3Phase II (Gram-negative)[4]
Ganfeborole (GSK3036656)Mycobacterium tuberculosis0.03 - 0.1< 0.1Phase II (Tuberculosis)[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must validate both the potency and the mechanism of novel boron-based LeuRS inhibitors. As an Application Scientist, I mandate the following two-pronged approach: quantifying functional inhibition and structurally validating the adduct.

Protocol 1: Radiometric Aminoacylation Assay (Functional Validation)

We utilize


-leucine rather than bulky fluorescent analogs to prevent steric hindrance at the active site, ensuring the measured IC

reflects true physiological binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl

    
    , 1 mM DTT, and 2 mM ATP.
    
  • Enzyme-Inhibitor Pre-incubation: Incubate 5 nM of purified recombinant LeuRS (e.g., E. coli or T. rubrum depending on target) with varying concentrations of the benzoxaborole inhibitor (0.01 µM to 100 µM) for 15 minutes at 30°C. Causality: This pre-incubation allows the reversible covalent boron-adduct to reach equilibrium.

  • Reaction Initiation: Add 20 µM of native

    
     and 10 µM of 
    
    
    
    -leucine (specific activity: 300 mCi/mmol) to initiate the reaction.
  • Quenching & Precipitation: After 10 minutes, quench the reaction by spotting 15 µL aliquots onto Whatman 3MM filter pads pre-soaked in 5% trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecular tRNA, trapping the covalently bound

    
    -leucine while free leucine is washed away.
    
  • Washing & Quantification: Wash pads three times in 5% TCA, once in 100% ethanol, dry, and quantify using a liquid scintillation counter. Calculate IC

    
     via a four-parameter logistic non-linear regression model.
    
Protocol 2: X-Ray Crystallographic Validation (Mechanistic Validation)

To prove the inhibitor acts via the editing site rather than the ATP-binding site, structural validation of the spiroboronate adduct is required[3].

Step-by-Step Methodology:

  • Complex Formation: Mix purified LeuRS (10 mg/mL) with a 1.5 molar excess of

    
     transcript and a 5 molar excess of the benzoxaborole inhibitor.
    
  • Incubation: Incubate the ternary mixture at 4°C for 2 hours. Causality: The excess inhibitor ensures high occupancy of the A76 cis-diol within the CP1 domain.

  • Crystallization: Screen using the hanging-drop vapor diffusion method against a reservoir containing 15-20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M Bis-Tris (pH 6.5).

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Refinement: During electron density map refinement, look for continuous density connecting the boron atom of the inhibitor to the 2'- and 3'-oxygens of the A76 ribose, confirming the

    
     hybridization state.
    

Workflow S1 1. Target Isolation Purify Recombinant LeuRS S2 2. Radiometric Assay [14C]-Leucine Incorporation S1->S2 Determine IC50 S3 3. Adduct Trapping LeuRS + tRNA + Benzoxaborole S2->S3 Select Lead Candidates S4 4. Structural Validation X-ray Crystallography of CP1 Domain S3->S4 Confirm Spiroboronate Formation

Diagram 2: Experimental workflow for validating boron-based LeuRS inhibitors.

Conclusion and Translational Implications

The strategic incorporation of boron into small molecules has unlocked a highly effective mechanism for combating resistant pathogens. By specifically targeting the CP1 editing domain of Leucyl-tRNA synthetase, benzoxaboroles create a self-defeating loop for the pathogen: the very mechanism designed to ensure translational fidelity is hijacked to halt protein synthesis entirely[3].

As drug resistance continues to render traditional antibiotics obsolete, the expansion of boron chemistry into other aminoacyl-tRNA synthetases and novel pathogen targets represents a critical frontier in medicinal chemistry[1].

References

1.[4] Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms - PMC. National Institutes of Health (NIH). Available at: 2.[2] Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter. Available at: 3.[3] New antibacterial candidates against Acinetobacter baumannii discovered by in silico-driven chemogenomics repurposing - PMC. National Institutes of Health (NIH). Available at: 4. Boron-Containing Building Blocks for Medicinal Research: Benzoxaboroles. TCI Chemicals. Available at: 5.[1] A Review of Antibacterial Candidates with New Modes of Action. ACS Infectious Diseases. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reductive Amination Strategies for Benzoxaborole Synthesis and Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Organoboron Library Synthesis, Pharmacophore Functionalization Introduction & Mechanistic Insights Benzoxabor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Organoboron Library Synthesis, Pharmacophore Functionalization

Introduction & Mechanistic Insights

Benzoxaboroles have emerged as a privileged class of pharmacophores in modern drug discovery, exhibiting potent antifungal, antibacterial, and anticancer properties[1][2]. Their unique boron-oxygen heterocycle offers superior thermodynamic stability compared to standard boronic acids and enables unique target engagement, such as trapping tRNA in enzyme editing sites[3].

In my experience overseeing organoboron library synthesis, the most versatile method for functionalizing these scaffolds is reductive amination . This can be achieved either by constructing the heterocycle from 2-formylphenylboronic acid (FPBA) to yield 3-aminomethyl benzoxaboroles, or by functionalizing pre-formed aminobenzoxaboroles[2][4]. However, the unique physicochemical properties of boronic acids demand a rigorous, causality-driven approach to reaction design.

The Boroxine Dilemma & Kinetically Controlled Reduction

When synthesizing the benzoxaborole core from FPBA, researchers frequently apply standard reductive amination conditions (e.g., NaBH₄, room temperature). This often results in catastrophic failure. FPBA exists in a complex equilibrium with its cyclic anhydride, boroxine[4]. This oligomeric state sterically and electronically shields the formyl group, severely retarding imine condensation.

Consequently, if a strong, unhindered reducing agent like NaBH₄ is present, it directly reduces the unreacted aldehyde. This premature reduction yields unsubstituted hydroxymethylboronic acid, which spontaneously cyclizes into the bare benzoxaborole—completely bypassing the amine incorporation[2][4].

The Solution: The protocol must be engineered to kinetically suppress direct reduction while prioritizing imine formation.

  • Mild Reductants & Thermal Control: Shifting to sodium triacetoxyborohydride (NaBH(OAc)₃) and lowering the temperature to 0 °C completely eliminates the premature reduction pathway[4].

  • Acid Catalysis over Desiccation: Standard desiccants (like MgSO₄) often fail because trace water is paradoxically necessary to break the unreactive boroxine network. Instead, adding acetic acid acts as a dual-purpose reagent: it catalyzes the imine condensation and disrupts the boroxine oligomers[4].

Interestingly, this highly controlled one-pot reductive amination strategy can also be adapted to synthesize benzazaboroles—isosteric analogues featuring a nitrogen-boron dative bond—by reacting FPBA with amino acids[5].

Quantitative Data: Reaction Optimization

The table below summarizes the empirical optimization of the amination-reduction reaction of FPBA with secondary aromatic amines, demonstrating the critical impact of temperature and reagent selection[4].

Reducing AgentTemp (°C)Additives / CatalystFPBA:Amine RatioPrimary Outcome / Yield
NaBH₄25None1:1Direct reduction to alcohol (Major side product)
NaBH₄15None1:1~20% yield of target
NaBH(OAc)₃0None1:1Elimination of direct reduction, moderate yield
NaBH(OAc)₃0Acetic Acid (2 eq)1:146% yield
NaBH(OAc)₃ 0 Acetic Acid (2 eq) 2:1 66% yield (Optimal conditions)

Workflow Visualization

Pathway FPBA 2-Formylphenylboronic Acid (FPBA) Imine Imine Intermediate (Boroxine Eq.) FPBA->Imine Condensation SideProduct Unsubstituted Benzoxaborole (Side Product) FPBA->SideProduct Direct Reduction Amine Amine + AcOH Catalyst Amine->Imine Product Aminated Benzoxaborole (Target) Imine->Product Reduction & Cyclization Reductant NaBH(OAc)3 (0°C) Reductant->Product StrongRed NaBH4 (25°C) StrongRed->SideProduct

Reaction pathway of FPBA reductive amination showing reductant-dependent divergence.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify intermediate states before proceeding to irreversible steps.

Protocol A: One-Pot Synthesis of 3-Substituted Benzoxaboroles from FPBA

This protocol utilizes the optimized conditions to prevent premature reduction[4].

Reagents: 2-Formylphenylboronic acid (FPBA), target amine, glacial acetic acid, NaBH(OAc)₃, anhydrous THF.

  • Imine Condensation: In an oven-dried flask under N₂, dissolve the target amine (1.0 eq) and FPBA (2.0 eq) in anhydrous THF (0.2 M relative to amine).

  • Catalysis: Add glacial acetic acid (2.0 eq) dropwise. Stir the mixture at room temperature for 2 to 4 hours.

    • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). Do not proceed until the amine spot is consumed. The imine intermediate will appear as a distinct, UV-active spot.

  • Controlled Reduction: Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Reagent Addition: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exotherm. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Workup & Cyclization: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The cyclization to the benzoxaborole ring occurs spontaneously upon reduction and workup.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: N-Alkylation of 6-Aminobenzoxaboroles

Unlike Protocol A, the boroxole ring is already locked here. The boroxine equilibrium is no longer a competing factor, allowing for the safe use of standard reductive amination conditions[1][2].

Reagents: 6-Aminobenzoxaborole, target aldehyde, NaBH₄, Methanol.

  • Imine Condensation: Dissolve 6-aminobenzoxaborole (1.0 eq) and the target aldehyde (1.1 eq) in methanol (0.1 M).

  • Incubation: Stir at room temperature for 3–4 hours to ensure complete imine formation[2].

    • IPC (Self-Validation): Boronic acids streak heavily on standard silica. Add 1-2% acetic acid to the TLC eluent (e.g., DCM/MeOH/AcOH 90:9:1) to tighten the spots and accurately assess the disappearance of the starting aminobenzoxaborole.

  • Reduction: Cool the mixture to 0 °C. Because the aldehyde is not a boronic acid derivative, NaBH₄ (1.5 eq) can be safely added portion-wise without risking ring-degradation[2].

  • Quenching: Stir for 1 hour. Carefully quench with 1M HCl to adjust the pH to ~6. Caution: Extreme basic or acidic pH during workup can cause the benzoxaborole to partition into the aqueous layer as a boronate complex.

  • Isolation: Extract with EtOAc, dry, and concentrate under reduced pressure to yield the functionalized derivative[1].

References

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions . CORE. 4

  • Novel aminobenzoboroxoles as potential anti-cancer agents . Rowan Digital Works. 2

  • Synthesis and evaluation of functionalized benzoboroxoles as potential anti-tuberculosis agents . PMC. 1

  • Catalytic and Biological Applications of Benzoxaborolones . DSpace@MIT. 3

  • Amino-acid derived benzazaboroles: structure and function of a new chemotype . RSC. 5

Sources

Application

Application Note: Advanced Crystallization Techniques for 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Executive Summary 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a critical active pharmaceutical ingredient (API) and intermediate belonging to the benzoxaborole class. Functioning as a potent leucyl-tRNA synthetase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a critical active pharmaceutical ingredient (API) and intermediate belonging to the benzoxaborole class. Functioning as a potent leucyl-tRNA synthetase inhibitor, the boron atom in its structure forms a spiro adduct with the terminal adenosine of tRNA(Leu) in the editing domain, acting as a non-competitive inhibitor that halts pathogenic protein synthesis 1.

Despite its therapeutic efficacy, the crystallization of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol presents significant physicochemical challenges. This application note provides drug development professionals with a self-validating, thermodynamically grounded protocol for isolating this compound, specifically focusing on its highly stable hydrochloride salt form.

Mechanistic Insights: The Benzoxaborole Challenge

Standard crystallization techniques often fail for aminomethyl benzoxaboroles due to two competing molecular interactions:

  • Zwitterionic Oligomerization: The proximity of the basic primary amine to the Lewis acidic boron atom creates a strong propensity for inter- and intramolecular B-N coordination. Crystallizing the free base frequently yields intractable, amorphous aggregates rather than ordered crystal lattices.

  • Lewis Adduct Formation: Due to the Lewis acidic character of the boron, the molecule readily reacts with alcohol solvents (e.g., methanol, ethanol) to produce transient benzoxaborole-alcohol adducts 2. While this enhances solubility during the initial dissolution phase, it complicates the isolation of the pure API.

The Causality of Salt Selection: To circumvent these issues, the compound is advantageously isolated as a hydrochloride salt 3. Protonating the primary amine neutralizes its nucleophilicity, effectively breaking the amorphous B-N network and allowing the oxaborole to crystallize cleanly as a discrete molecular entity.

Pathway A 3-(aminomethyl)benzoxaborole B Leucyl-tRNA Synthetase A->B Enters active site D Spiro-Adduct Formation B->D Covalent trapping C tRNA(Leu) Adenosine C->B Binds domain E Protein Synthesis Halted D->E Pathogen death

Fig 1. Mechanism of action: Leucyl-tRNA synthetase inhibition via spiro-adduct formation.

Thermodynamic & Polymorphic Profiling

Successful crystallization requires mapping the solubility boundaries to design a high-yield reactive cooling process. The tables below summarize the phase behavior of the hydrochloride salt.

Table 1: Solubility Profile of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol HCl

SolventTemp (°C)Solubility (mg/mL)Mechanistic Observation
Water25>100High solubility due to ionic nature and boronic acid hydration.
Methanol2545Forms transient Lewis acid-base adducts.
Methanol50120Ideal for primary dissolution and breaking B-N bonds.
Ethyl Acetate25<1Excellent anti-solvent; does not coordinate with Boron.
Acetonitrile25<2Poor solubility; optimal for final cake washing.

Table 2: Polymorphic Landscape

FormSolvation StatePreparation MethodStability / Notes
Form I AnhydrousReactive crystallization (MeOH/EtOAc)Thermodynamically stable; preferred for formulation.
Form II HydrateAqueous crystallizationMetastable; converts to Form I upon drying at 60°C.
Amorphous N/ARapid crash cooling / Free base isolationHygroscopic; prone to chemical degradation.

Experimental Protocols: Self-Validating Workflows

The following protocol details the reactive crystallization of the Form I anhydrous hydrochloride salt. Every step is designed with built-in causality and validation checkpoints to ensure a self-correcting system.

Protocol A: Reactive Crystallization of the Hydrochloride Salt

Step 1: Dissolution & Adduct Formation

  • Action: Suspend 100 g of crude 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol free base in 800 mL of Methanol. Heat the reactor to 50°C under moderate agitation (250 rpm).

  • Causality: Methanol acts as a Lewis base, forming a reversible adduct with the boron atom 2. This disrupts the inter-molecular B-N zwitterionic networks, ensuring complete dissolution of the crude matrix.

  • Validation Checkpoint: Solution must be visually clear. In-line UV-Vis should show a stable baseline indicating complete dissolution.

Step 2: Clarification

  • Action: Pass the hot solution through a 0.22 µm PTFE inline filter into a secondary pre-heated crystallization vessel (50°C).

  • Causality: Removes insoluble boroxine anhydrides (dehydration degradation products) and foreign particulates, preventing heterogeneous secondary nucleation.

Step 3: Reactive Anti-Solvent Addition

  • Action: Over 60 minutes, dose 1.1 molar equivalents of 1M HCl dissolved in Ethyl Acetate into the vessel. Maintain temperature at 50°C.

  • Causality: The HCl protonates the primary amine, permanently disabling its ability to coordinate with the boron atom 3. Ethyl acetate acts as a potent anti-solvent, shifting the thermodynamic equilibrium to generate a high degree of supersaturation for the newly formed salt.

  • Validation Checkpoint: In-situ ATR-FTIR must confirm the disappearance of the free amine N-H stretch (~3300 cm⁻¹) and the appearance of the broad protonated amine stretch (~3000-2800 cm⁻¹).

Step 4: Seeding & Controlled Cooling

  • Action: Cool the reactor to 40°C. Introduce 1% w/w of pure Form I seeds. Hold for 30 minutes. Subsequently, initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Causality: Seeding bypasses the high energy barrier of primary nucleation, directing the system exclusively toward the thermodynamically stable Form I. The slow cooling rate of 0.1°C/min ensures the system remains within the metastable zone, promoting crystal growth over secondary nucleation (which would yield fine, unfilterable particles).

Step 5: Isolation & Drying

  • Action: Filter the slurry via an agitated nutsche filter dryer (ANFD). Wash the cake with 2 x 200 mL of cold Acetonitrile (5°C). Dry under vacuum (50 mbar) at 40°C for 12 hours.

  • Causality: Acetonitrile efficiently displaces residual methanol and ethyl acetate without dissolving the API. Vacuum drying at a moderate temperature prevents the thermal dehydration of the oxaborole ring into boroxines.

Workflow N1 Crude 3-(aminomethyl)benzoxaborole N2 Dissolution in MeOH (50°C) Break intermolecular B-N bonds N1->N2 N3 Hot Filtration Remove insoluble anhydrides N2->N3 N4 Acidification (HCl in EtOAc) Protonate primary amine N3->N4 N5 Controlled Cooling (0.1°C/min) Induce supersaturation N4->N5 N6 Seeding with Form I Direct polymorphic outcome N5->N6 N7 Pure Hydrochloride Salt (Crystalline Form I) N6->N7

Fig 2. Reactive crystallization workflow for the 3-(aminomethyl)benzoxaborole hydrochloride salt.

Analytical Validation (PAT Integration)

To guarantee the trustworthiness of the protocol, the integration of Process Analytical Technology (PAT) is highly recommended:

  • Focused Beam Reflectance Measurement (FBRM): Insert an FBRM probe to monitor chord length distribution in real-time. A successful cooling ramp (Step 4) will show a steady increase in the mean chord length (crystal growth) without sudden spikes in fine particle counts (secondary nucleation).

  • Supernatant Concentration Tracking: Use in-line ATR-FTIR calibrated to the API's fingerprint region to monitor the desupersaturation curve. The concentration should smoothly approach the solubility limit at 5°C, confirming maximum yield without crashing out amorphous material.

References

1.[2] Title: Benzoxaborole compounds and formulations thereof Source: Google Patents (US20200385409A1) URL:

2.[3] Title: Process for preparing benzoxaboroles Source: European Patent Office (EP2555625A1) URL:

3.[1] Title: Benzoxaborol-1-ol compound and preparation method and application thereof Source: Google Patents (CN111233908A) URL:

Sources

Method

Designing and Implementing Enzyme Inhibition Assays for Benzoxaborole-Based Drug Discovery: Application Notes and Protocols

Introduction: The Emergence of Benzoxaboroles as a Privileged Scaffold in Drug Discovery Benzoxaboroles, a class of boron-containing heterocyclic compounds, have rapidly emerged as a versatile and privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Benzoxaboroles as a Privileged Scaffold in Drug Discovery

Benzoxaboroles, a class of boron-containing heterocyclic compounds, have rapidly emerged as a versatile and privileged scaffold in modern medicinal chemistry. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have positioned them as potent and often highly selective inhibitors of a diverse range of enzymes. This has led to the successful development of several FDA-approved drugs, including crisaborole (Eucrisa®) for atopic dermatitis, which targets phosphodiesterase 4 (PDE4), and tavaborole (Kerydin®) for onychomycosis, an inhibitor of leucyl-tRNA synthetase (LeuRS).[1][2] Furthermore, vaborbactam, a cyclic boronic acid derivative, is a crucial β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[3]

The mechanism of action for many benzoxaboroles involves the interaction of the boron atom's empty p-orbital with nucleophilic residues, such as the hydroxyl group of a serine in the active site of enzymes like β-lactamases, or the diol of a terminal adenosine on tRNA in the case of LeuRS.[4][5] This interaction often leads to the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively trapping the enzyme or its substrate in a non-productive state.[4][5] This reversible covalent inhibition mechanism presents both unique opportunities and specific challenges for the design and execution of robust enzyme inhibition assays.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, and practical execution of enzyme inhibition assays tailored for the study of benzoxaborole-based compounds. We will delve into the critical considerations for assay development, provide detailed, step-by-step protocols for key enzyme targets of benzoxaboroles, and discuss troubleshooting strategies to ensure data integrity and reproducibility.

Core Principles of Enzyme Inhibition Assays for Benzoxaboroles

The design of a successful enzyme inhibition assay for a benzoxaborole candidate hinges on a thorough understanding of its potential mechanism of action. Given their propensity for covalent or pseudo-covalent interactions, several key factors must be considered that may differ from assays for classical, non-covalent inhibitors.

1. Reversibility and Time-Dependence:

A hallmark of many benzoxaborole inhibitors is their time-dependent inhibition, which arises from the two-step process of initial non-covalent binding followed by the formation of a covalent adduct.[6] This means that the potency of the inhibitor (e.g., its IC50 value) can change with the pre-incubation time of the inhibitor with the enzyme before the addition of the substrate.[7] It is therefore crucial to assess the time-dependency of inhibition to accurately characterize the inhibitor's potency and to elucidate its kinetic parameters, such as the initial binding affinity (K_i) and the rate of inactivation (k_inact).[8]

2. Buffer Composition and pH:

The choice of buffer and its pH can significantly impact the activity of both the enzyme and the benzoxaborole inhibitor.[9] The ionization state of active site residues is pH-dependent, as is the equilibrium between the trigonal and tetrahedral forms of the boronic acid in the benzoxaborole. It is essential to select a buffer system that maintains a stable pH at which the enzyme is active and where the inhibitor is in its desired state.[10] Furthermore, some buffer components can interact with the boron atom, potentially interfering with the assay. Therefore, empirical testing of different buffer systems is often necessary.

3. Solubility and Potential for Aggregation:

Like many small molecule drug candidates, benzoxaboroles can have limited aqueous solubility.[11] Precipitation of the compound during the assay can lead to inaccurate and irreproducible results. It is critical to determine the kinetic solubility of the benzoxaborole in the final assay buffer and to ensure that all tested concentrations are below this limit.[12] The use of co-solvents like DMSO should be minimized and consistent across all experiments, as high concentrations can affect enzyme activity and compound solubility.[6]

4. Mechanism of Inhibition (MOA) Elucidation:

A comprehensive understanding of how a benzoxaborole inhibits its target enzyme is paramount for lead optimization. This involves determining not only the potency (IC50, K_i) but also the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the kinetic parameters of covalent bond formation (k_inact). A combination of kinetic assays and biophysical methods is often employed to build a complete picture of the inhibitor's MOA.

Visualizing the Benzoxaborole Inhibition Workflow

The following diagram illustrates the general workflow for characterizing a benzoxaborole enzyme inhibitor, from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Inhibition (MOA) Studies cluster_2 Phase 3: Biophysical Validation A Primary Screening (Single Concentration) B Dose-Response (IC50) Determination A->B Active Compounds C Time-Dependence Assessment (IC50 at multiple pre-incubation times) B->C Potent Hits D Kinetic Analysis (Substrate & Inhibitor Titration) C->D Characterize MOA E Determination of Ki and kinact (for covalent inhibitors) D->E F Reversibility Studies (e.g., Dialysis, Jump Dilution) D->F G Direct Binding Assays (SPR, ITC) E->G Validate Binding F->G H Structural Studies (X-ray Crystallography, NMR) G->H

Caption: General workflow for the characterization of benzoxaborole enzyme inhibitors.

Application Protocols for Key Benzoxaborole Targets

Here we provide detailed protocols for assays targeting three major classes of enzymes inhibited by benzoxaboroles.

Protocol 1: β-Lactamase Inhibition Assay

Target: Serine β-lactamases (e.g., KPC, AmpC) Principle: This is a colorimetric assay that measures the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin. In the presence of a β-lactamase, nitrocefin is hydrolyzed, resulting in a color change from yellow to red, which can be monitored spectrophotometrically at 486 nm.[13][14]

Materials:

  • Purified β-lactamase enzyme

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • Nitrocefin stock solution (in DMSO)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the β-lactamase enzyme in Assay Buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

    • Prepare a series of dilutions of the benzoxaborole inhibitor in Assay Buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare a working solution of nitrocefin in Assay Buffer. The final concentration should be at or near the K_m value for the specific β-lactamase being tested.

  • Assay Procedure:

    • To the wells of the 96-well plate, add 50 µL of the diluted benzoxaborole inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO).

    • Add 25 µL of the β-lactamase enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15, 30, or 60 minutes) to allow for time-dependent inhibition.

    • Initiate the reaction by adding 25 µL of the nitrocefin working solution to each well.

    • Immediately begin monitoring the increase in absorbance at 486 nm every 30 seconds for 10-15 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance per minute) for each well from the linear portion of the progress curve.

    • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To assess time-dependence, compare the IC50 values obtained at different pre-incubation times. A decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.

ParameterTypical Value/RangeReference
Nitrocefin Concentration50-100 µM[13][14]
Enzyme Concentration1-10 nMVaries with enzyme
Final DMSO Concentration≤ 1%General practice
Pre-incubation Time15-60 min[7]
Wavelength486 nm[13]
Protocol 2: Phosphodiesterase 4 (PDE4) Inhibition Assay

Target: Phosphodiesterase 4 (PDE4) Principle: This protocol describes a fluorescence polarization (FP) based assay. PDE4 hydrolyzes fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM). The resulting 5'-AMP-FAM binds to a specific binding agent, leading to a large complex with restricted movement and a high FP signal. Inhibition of PDE4 results in less 5'-AMP-FAM production and thus a lower FP signal.[15][16]

Materials:

  • Purified recombinant human PDE4 enzyme

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • FAM-Cyclic-3',5'-AMP substrate

  • PDE Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • PDE Binding Agent

  • Black, low-binding 96-well or 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the PDE4 enzyme in PDE Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare serial dilutions of the benzoxaborole inhibitor in PDE Assay Buffer containing a constant percentage of DMSO.

    • Prepare the FAM-Cyclic-3',5'-AMP substrate and PDE Binding Agent according to the manufacturer's instructions.

  • Assay Procedure:

    • In the microplate, add 5 µL of the diluted benzoxaborole inhibitor or vehicle control.

    • Add 10 µL of the PDE4 enzyme solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FAM-Cyclic-3',5'-AMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 100 µL of the diluted PDE Binding Agent to each well.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited (positive control) and no enzyme (negative control) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

ParameterTypical Value/RangeReference
cAMP-FAM Concentration1-5 µM[15][16]
Enzyme Concentration0.1-1 ng/wellVaries with isoform
Final DMSO Concentration≤ 1%General practice
Incubation Time60 min[15]
Excitation/Emission~485 nm / ~530 nm[15][16]
Protocol 3: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Target: Leucyl-tRNA Synthetase (LeuRS) Principle: This assay measures the aminoacylation of tRNA with radiolabeled leucine. LeuRS catalyzes the attachment of [¹⁴C]-Leucine to its cognate tRNA. The resulting [¹⁴C]-Leu-tRNA is precipitated with trichloroacetic acid (TCA), captured on a filter, and the amount of incorporated radioactivity is quantified by scintillation counting.[4][14]

Materials:

  • Purified LeuRS enzyme

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • [¹⁴C]-L-Leucine

  • Total tRNA (from a relevant organism, e.g., yeast or E. coli)

  • ATP

  • Assay Buffer: e.g., 65 mM Tris-HCl pH 7.6, 32.5 mM KCl, 15.6 mM MgCl₂, 1 mM DTT

  • 10% (w/v) Trichloroacetic Acid (TCA), ice-cold

  • 5% (w/v) TCA, ice-cold

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction master mix containing Assay Buffer, ATP, [¹⁴C]-L-Leucine, and tRNA.

    • Prepare a working solution of LeuRS enzyme in Assay Buffer.

    • Prepare serial dilutions of the benzoxaborole inhibitor.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the benzoxaborole inhibitor or vehicle control with the LeuRS enzyme solution and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the reaction master mix to each tube.

    • Incubate the reaction at 37°C for a defined time (e.g., 10 minutes).

    • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

    • Incubate on ice for 10-15 minutes to precipitate the tRNA.

    • Filter the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters three times with ice-cold 5% TCA.

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine the amount of [¹⁴C]-Leucine incorporated into tRNA (in counts per minute, CPM) for each reaction.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

ParameterTypical Value/RangeReference
[¹⁴C]-Leucine Concentration~10-50 µM[4][14]
tRNA Concentration~200 µM[4]
ATP Concentration1 mM[4]
Incubation Time10 min[4]
Incubation Temperature37°C[4]

Determining the Mechanism of Inhibition: Beyond the IC50

To fully characterize a benzoxaborole inhibitor, it is essential to move beyond simple IC50 determination and investigate its detailed kinetic mechanism.

G A Enzyme (E) + Inhibitor (I) B Non-covalent Complex (E·I) A->B k_on / k_off (Ki = k_off / k_on) C Covalent Adduct (E-I) B->C k_inact D Progress Curve Analysis D->A E Time-dependent IC50 Shift E->B F Direct Binding Methods (e.g., SPR) F->C

Caption: Kinetic model and experimental approaches for characterizing reversible covalent inhibitors.

Protocol for Determining K_i and k_inact:

This protocol is adapted for inhibitors that exhibit slow-binding or time-dependent inhibition, a common feature of benzoxaboroles.

  • Experimental Setup:

    • Set up a continuous or discontinuous enzyme assay as described in the previous sections.

    • Use a range of inhibitor concentrations, both above and below the expected K_i.

    • Ensure the substrate concentration is well-defined, typically at or below the K_m.

  • Data Collection:

    • For each inhibitor concentration, monitor the reaction progress over time, from the initial addition of the substrate until the reaction reaches a steady state or endpoint.

  • Data Analysis:

    • Fit the progress curves to the appropriate kinetic model for slow-binding inhibition. For a two-step mechanism (initial binding followed by covalent modification), the data can be fit to an equation that describes an exponential decay from an initial velocity (v_i) to a final steady-state velocity (v_s).[17]

    • The observed rate constant for the onset of inhibition (k_obs) can be determined from these fits for each inhibitor concentration.

    • Plot k_obs versus the inhibitor concentration. For a simple two-step irreversible inhibition model, this plot will be hyperbolic and can be fit to the following equation to determine K_i and k_inact:

      k_obs = k_inact * [I] / (K_i + [I])

    • Alternatively, time-dependent IC50 data can be used to estimate K_i and k_inact.[18]

Biophysical Methods for Validation

Biophysical techniques provide orthogonal validation of enzyme inhibition data by directly measuring the binding of the benzoxaborole to its target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19] This label-free in-solution technique is invaluable for confirming direct binding and understanding the driving forces of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte (the benzoxaborole) to a ligand (the enzyme) immobilized on a sensor surface in real-time.[15][16] SPR can provide kinetic data, including the association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_d) can be calculated.

  • X-ray Crystallography: Obtaining a co-crystal structure of the benzoxaborole bound to its target enzyme provides the ultimate structural validation of the binding mode.[5][20] It can reveal the specific interactions between the inhibitor and the active site residues, confirming the covalent adduct formation and guiding further structure-activity relationship (SAR) studies.

Troubleshooting Common Issues in Benzoxaborole Assays

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation Poor aqueous solubility of the benzoxaborole.Determine the kinetic solubility in the assay buffer and test concentrations below this limit.[11] Optimize the co-solvent (e.g., DMSO) concentration, keeping it minimal and constant.[6] Consider formulation strategies for in vivo studies.
Poor Reproducibility Inconsistent inhibitor or enzyme concentrations; unstable reagents; temperature fluctuations.Prepare fresh reagent dilutions for each experiment. Ensure thorough mixing. Use a temperature-controlled plate reader.
High Background Signal Autohydrolysis of the substrate; interfering substances in the sample.Run appropriate controls (no enzyme, no substrate).[10] Ensure the purity of all reagents.
"Promiscuous" Inhibition Compound aggregation at high concentrations leading to non-specific enzyme inhibition.Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Visually inspect for turbidity at high compound concentrations.
Lack of Time-Dependence The covalent step is either very fast or very slow compared to the assay timescale.Adjust the pre-incubation time over a wider range. If inhibition is very rapid, it may appear as classical, reversible inhibition.

Conclusion

The unique properties of benzoxaboroles that make them attractive as therapeutic agents also necessitate a thoughtful and rigorous approach to the design and execution of enzyme inhibition assays. By carefully considering factors such as time-dependence, buffer effects, and solubility, and by employing a combination of kinetic and biophysical methods, researchers can generate high-quality, reliable data to drive their benzoxaborole-based drug discovery programs. The protocols and guidelines presented in these application notes provide a solid foundation for the successful characterization of this important class of enzyme inhibitors.

References

  • Simultaneous determination of cytosolic aminoacyl-tRNA synthetase activities by LC–MS/MS. (2024, November 22). Nucleic Acids Research. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020, June 27). bioRxiv. [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015, February 5). BioKin, Ltd. [Link]

  • Vaborbactam – Knowledge and References. Taylor & Francis. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015, May 27). Chemical Reviews. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022, May 9). Frontiers in Catalysis. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Drug Discovery & Development. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • A robust method for measuring aminoacylation through tRNA-Seq. (2023, November 13). eLife. [Link]

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. (2023, June 7). Journal of Medicinal Chemistry. [Link]

  • Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2018, May 11). Taylor & Francis Online. [Link]

  • PDE4D (Rat) Assay Kit. BPS Bioscience. [Link]

  • PDE4B (Rat) Assay Kit. BPS Bioscience. [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Surface Plasmon Resonance for Therapeutic Antibody Characterization. PubMed Central. [Link]

  • Solubility of benzoxaborole (2) in water. Method A, method B. ResearchGate. [Link]

  • Protocol for improving diffraction quality of leucyl-tRNA synthetase 1 with methylation and post-crystallization soaking and cooling in cryoprotectants. PubMed Central. [Link]

  • 6: Slow Binding Inhibitors. (2016, September 3). Basicmedical Key. [Link]

  • Structural Basis for Specific Inhibition of tRNA Synthetase by an ATP Competitive Inhibitor. PubMed Central. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed Central. [Link]

  • Active-site studies of enzymes by X-ray diffraction methods. scielo.br. [Link]

  • "Characterizing the Editing Modes of Duplicated Leucyl-Trna Synthetases" by Evan T. Strandquist. ISU ReD. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PubMed Central. [Link]

  • MultiScreen Solubility Filter Plate. MilliporeSigma. [Link]

  • Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. (2024, June 16). MDPI. [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Leucyl-tRNA Synthetase (Archaeal-like). AARS Online. [Link]

  • Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. (2025, April 11). PubMed. [Link]

  • Studying binding of small molecules to protein targets using chemical, structural and computational biology methods. eScholarship.org. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (2019, May 27). SciSpace. [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays?. (2025, May 9). Patsnap Synapse. [Link]

  • Assay Troubleshooting. MB - About. [Link]

Sources

Application

Advanced Application Note: Solvent Selection Strategies for Organoboron Reaction Optimization

Executive Summary Organoboron compounds are the foundational building blocks of modern cross-coupling methodologies, most notably the Suzuki-Miyaura (SM) reaction and Miyaura borylation. While catalyst and ligand design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organoboron compounds are the foundational building blocks of modern cross-coupling methodologies, most notably the Suzuki-Miyaura (SM) reaction and Miyaura borylation. While catalyst and ligand design frequently dominate reaction optimization, the selection of the solvent system is equally critical. Solvent properties dictate the thermodynamics of the catalytic cycle, the speciation of the organoboron reagent, and the kinetics of competitive degradation pathways such as protodeboronation[1].

This application note provides researchers and drug development professionals with a comprehensive, causality-driven guide to rationally selecting solvent systems. By moving away from legacy solvents (e.g., DMF, Toluene) toward modern, green alternatives (e.g., 2-MeTHF, tert-amyl alcohol), chemists can maximize yield, suppress side reactions, and align with sustainable chemistry standards[2][3].

Mechanistic Causality: How Solvent Dictates the Catalytic Cycle

In palladium-catalyzed cross-couplings, transmetalation is frequently the rate-determining step. The physicochemical properties of the solvent directly dictate which transmetalation pathway is operative, fundamentally altering the reaction's base and temperature requirements[1].

  • The Boronate Pathway : This mechanism dominates in strictly anhydrous, aprotic solvents. The base must coordinate directly to the neutral boronic acid to form a reactive borate anion

    
    , which then undergoes transmetalation with the Pd(II) halide complex. This requires bases with high solubility and strong coordination affinity in organic media.
    
  • The Oxo-Palladium Pathway : This mechanism dominates in aqueous or alcoholic solvent mixtures. Here, the base reacts with the Pd(II) halide complex to form a Pd-hydroxo or Pd-alkoxo species. This highly reactive intermediate then undergoes facile transmetalation with the neutral boronic acid.

Understanding this dichotomy allows chemists to troubleshoot stalled reactions. If a reaction fails in dry toluene, switching to an alcoholic solvent like tert-amyl alcohol can activate the oxo-palladium pathway, drastically lowering the activation energy for transmetalation[2].

SMCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Solvent Polarity Dependent) Pd0->OA PdII Pd(II) Aryl Halide OA->PdII TM_Oxo Oxo-Palladium Pathway (Aqueous/Alcoholic Solvents) PdII->TM_Oxo Base + H2O/ROH TM_Bor Boronate Pathway (Aprotic Solvents) PdII->TM_Bor Base + Organoboron PdII_Diaryl Pd(II) Diaryl Complex TM_Oxo->PdII_Diaryl TM_Bor->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0

Solvent-dependent transmetalation pathways in the Suzuki-Miyaura cycle.

The Threat of Protodeboronation

Protodeboronation (


) is the most common yield-limiting side reaction in aqueous/organic SM couplings. According to rigorous kinetic models, base-catalyzed protodeboronation is highly pH-dependent and solvent-dependent[4].

Electron-deficient arenes and 2-heteroaryl boronic acids are particularly susceptible because they degrade via a transient aryl anionoid pathway. When the pH of the aqueous solvent approaches the


 of the boronic acid, self-catalysis can occur, leading to rapid reagent decomposition before cross-coupling can take place[4].

Solvent Mitigation Strategy: For highly sensitive substrates, chemists must abandon highly aqueous systems (like EtOH/H2O). Instead, utilizing low-water green solvents such as 2-Methyltetrahydrofuran (2-MeTHF) creates a biphasic system. The low water miscibility of 2-MeTHF restricts the concentration of water in the organic phase, protecting the bulk organoboron from rapid hydrolysis while still allowing base extraction at the solvent interface[2][3].

DecisionTree Start Analyze Organoboron Substrate Check Prone to Protodeboronation? (e.g., 2-heteroaryl, electron-deficient) Start->Check Yes Yes (High Risk) Check->Yes No No (Stable) Check->No SolventYes Use Low-Water Green Solvents (e.g., 2-MeTHF, CPME) Minimize Base Strength Yes->SolventYes SolventNo Use Aqueous/Biphasic Systems (e.g., EtOH/H2O, t-Amyl OH) Standard Base No->SolventNo

Logical decision tree for solvent selection based on substrate stability.

Quantitative Solvent Profiling for Organoboron Reactions

To facilitate rapid solvent selection, the table below summarizes the physicochemical properties of common solvents and their direct impact on organoboron reaction dynamics.

SolventDielectric Constant (

)
Water MiscibilityPreferred Transmetalation PathwayProtodeboronation RiskGreen Chemistry Status
DMF 36.7MiscibleBoronate (if dry)High (if wet)Red (Reprotoxic)
Toluene 2.4ImmiscibleBoronateLowYellow (Regulated)
2-MeTHF 6.9Low (4 g/100 mL)Boronate / BiphasicLow to ModerateGreen (Renewable)
tert-Amyl Alcohol 5.8ModerateOxo-PalladiumModerateGreen
Ethanol / Water ~24–80MiscibleOxo-PalladiumHighGreen

Note: The shift towards 2-MeTHF and tert-amyl alcohol not only improves the sustainability profile of the reaction but often enhances yields for heterocyclic substrates by balancing solubility and hydrolytic stability[2][3].

Experimental Protocols

To ensure a self-validating system, researchers should first profile the stability of their organoboron reagent (Protocol 1) before committing to a preparative-scale coupling (Protocol 2).

Protocol 1: NMR-Based Kinetic Profiling of Organoboron Stability

This protocol establishes the half-life (


) of the boronic acid under basic conditions, dictating whether a specialized solvent system is required.
  • Preparation: In an NMR tube, dissolve 0.1 mmol of the organoboron compound in 0.5 mL of the target deuterated solvent mixture (e.g., THF-

    
     / 
    
    
    
    mixture to simulate biphasic conditions).
  • Internal Standard: Add 0.05 mmol of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Base Addition: Add the stoichiometric equivalent of the intended base (e.g.,

    
    ).
    
  • Data Acquisition: Insert the tube into the NMR spectrometer pre-heated to the target reaction temperature (e.g., 70 °C). Acquire

    
     and 
    
    
    
    NMR spectra every 15 minutes for 2 hours.
  • Analysis: Plot the integration of the intact organoboron peak versus the protodeboronated byproduct (Ar-H).

    • Causality Check: If the calculated

      
       is shorter than your expected cross-coupling reaction time, you must switch to a less aqueous solvent (e.g., anhydrous 2-MeTHF) or a weaker base.
      
Protocol 2: Optimized Biphasic Suzuki-Miyaura Coupling in 2-MeTHF

Designed for substrates with moderate to high protodeboronation risk, utilizing a green solvent[2][3].

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.1–1.5 equiv, depending on the

    
     established in Protocol 1), and the Palladium catalyst (e.g., 
    
    
    
    , 2 mol%).
  • Solvent Addition: Add sparged (degassed) 2-MeTHF to achieve a 0.2 M concentration of the limiting reagent.

  • Base Addition: Add a mild aqueous base solution (e.g., 2.0 M

    
    , 2.0 equiv).
    
    • Causality Check: The low water miscibility of 2-MeTHF creates a distinct biphasic system. The base is available at the interface to facilitate transmetalation, while the bulk organoboron remains protected in the organic phase.

  • Reaction: Stir vigorously (1000 rpm) at 60–80 °C under an inert atmosphere. High stirring rates are critical to maximize the interfacial surface area in biphasic solvent systems.

  • Workup: Cool to room temperature. The 2-MeTHF layer will cleanly separate from the aqueous layer. Extract the aqueous layer once with additional 2-MeTHF, wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo for purification.
    

References

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents ACS Publications URL:[Link][2]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface National Institutes of Health (PMC) URL:[Link][4]

  • Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings Royal Society of Chemistry (RSC) URL:[Link][3]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings ResearchGate / Israel Journal of Chemistry URL:[Link][1]

Sources

Method

Application Note: Advanced Protocols for Functionalizing the Aminomethyl Group in Benzoxaboroles

Executive Summary Benzoxaboroles have emerged as a privileged class of boron-containing pharmacophores in modern drug discovery. The unique Lewis acidic properties of the heterocyclic boron atom allow these molecules to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxaboroles have emerged as a privileged class of boron-containing pharmacophores in modern drug discovery. The unique Lewis acidic properties of the heterocyclic boron atom allow these molecules to form reversible covalent adducts with cis-diols, a feature famously exploited by the antifungal drug Tavaborole. More recently, the 3-aminomethylbenzoxaborole scaffold has demonstrated profound efficacy against Gram-negative bacteria and mycobacteria.

This application note provides a comprehensive, self-validating methodological guide for the protection, functionalization, and deprotection of the aminomethyl group in benzoxaboroles. By derivatizing this primary amine, researchers can fine-tune target affinity, optimize pharmacokinetic profiles, and develop novel molecular receptors.

Mechanistic Rationale for Aminomethyl Functionalization

The therapeutic efficacy of aminomethylbenzoxaboroles is primarily driven by the Oxaborole tRNA-Trapping (OBORT) mechanism [1]. The boron atom bonds to the cis-diols of the 3′-terminal adenosine nucleotide (Ade76) of tRNA^Leu. This covalent adduct traps the tRNA in the editing active site of leucyl-tRNA synthetase (LeuRS), halting protein synthesis.

The Causality of Functionalization: Why focus on the aminomethyl group? Crystallographic studies of E. coli LeuRS reveal that the amine at the 3-position makes critical hydrogen-bonding interactions with residues Asp342, Asp345, and the carbonyl oxygen of Met336 [2]. Derivatizing this group allows researchers to:

  • Optimize Active Site Contacts: Adding specific amides or sulfonamides can exploit adjacent hydrophobic pockets.

  • Enhance Carbohydrate Recognition: Converting the amine to a cationic hydrogen-bond donor (e.g., a guanidine) increases binding affinity for carboxylate-containing sugars like sialic acid by up to 4.5-fold [3].

OBORT Drug Aminomethyl Benzoxaborole Adduct Covalent Adduct (OBORT Mechanism) Drug->Adduct Binds tRNA tRNA-Leu (cis-diols of Ade76) tRNA->Adduct Reacts Enzyme LeuRS Editing Site (Trapped Complex) Adduct->Enzyme Blocks Result Inhibition of Protein Synthesis Enzyme->Result Causes

Fig 1. OBORT mechanism pathway for benzoxaborole-mediated LeuRS inhibition.

Quantitative Structure-Activity Relationships (SAR)

Modifications to the 3-position drastically alter the biological target and potency of the benzoxaborole core. Table 1 summarizes the impact of aminomethyl functionalization across different applications.

Table 1: Quantitative SAR of Benzoxaborole Derivatives

CompoundModification at 3-PositionPrimary TargetBinding Affinity / IC50Key Application
Tavaborole (AN2690) None (-H)Fungal LeuRSIC50 = 1.5 µM (S. cerevisiae)Antifungal (Onychomycosis)
AN3365 -CH₂NH₂ (Aminomethyl)Bacterial LeuRSIC50 = 0.31 µM (E. coli)Gram-negative Antibacterial
AN6426 -CH₂NH₂ (Aminomethyl)Mycobacterial LeuRSIC50 = 0.09 µM (M. tuberculosis)Antitubercular Agent
Guanidino-Benzoboroxole -CH₂-NH-C(=NH)NH₂Sialic AcidK_d ≈ 5.4 × 10³ M⁻¹ (pH 5.5)Molecular Diagnostics

Synthetic Workflow & Protocols

Functionalizing the aminomethyl group requires a strategic approach. The vacant p-orbital on the boron atom makes it a strong Lewis acid, which can confound multistep synthetic routes by complexing with coupling reagents or nucleophiles [4]. To circumvent this, a transient divalent protection strategy is employed before amine derivatization.

Workflow Step1 3-Aminomethylbenzoxaborole (Starting Material) Step2 Boron Protection (Naphthalene Derivative) Step1->Step2 Step 1: Dean-Stark Reflux Step3 Amine Functionalization (Coupling / Guanidinylation) Step2->Step3 Step 2: HATU/DIPEA or Guanidinylating Agent Step4 Acidic Deprotection (Aqueous Acid) Step3->Step4 Step 3: 1M HCl / THF Step5 Functionalized Target Analog (Purified Product) Step4->Step5 Step 4: Extraction & Isolation

Fig 2. Step-by-step synthetic workflow for aminomethyl functionalization.

Protocol A: Divalent Protection of the Benzoxaborole Core

Causality: We utilize 1-dimethylamino-8-methylaminonaphthalene (a Proton-sponge® derivative) to generate a charge-neutral, highly stable tetrahedral boron complex. This shields the boron p-orbital during downstream basic or nucleophilic conditions but maintains a Lewis basic site to promote easy acid-mediated cleavage later [5].

  • Reaction Setup: Suspend 3-aminomethylbenzoxaborole (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add 1-dimethylamino-8-methylaminonaphthalene (1.1 eq).

  • Dehydration: Reflux the mixture using a Dean-Stark trap for 3 hours. Rationale: The complexation releases water; azeotropic removal drives the equilibrium to completion.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (neutral alumina).

Self-Validation Checkpoint: Perform ¹¹B NMR. A dramatic upfield shift from δ ~33.2 ppm (sp² hybridized free boronic acid) to δ ~9.1 ppm (sp³ hybridized tetrahedral complex) definitively confirms successful protection. Additionally, ¹H NMR will show diastereotopic benzylic protons due to the newly formed stereogenic boron center.

Protocol B: Amide Coupling of the Aminomethyl Group

Causality: To attach diverse pharmacokinetic modifiers, amide coupling is preferred. HATU is selected over EDC/NHS because it efficiently couples sterically hindered substrates without epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without reacting with the electrophiles.

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add DIPEA (3.0 eq), followed by the protected 3-aminomethylbenzoxaborole (1.0 eq).

  • Propagation: Stir at room temperature for 6 hours under a nitrogen atmosphere.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Perform a TLC with Ninhydrin stain. The disappearance of the primary amine (absence of a purple/pink spot upon heating) indicates complete conversion. LC-MS will confirm the [M+H]⁺ of the protected amide intermediate.

Protocol C: Guanidinylation for Carbohydrate Recognition

Causality: For applications targeting sialic acid, converting the primary amine to a guanidine enhances cationic hydrogen-bond donor capabilities [6].

  • Reaction Setup: Dissolve the protected 3-aminomethylbenzoxaborole (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) and Et₃N (2.0 eq). Rationale: The pyrazole derivative is a mild guanidinylating agent, and the Boc groups ensure the intermediate remains soluble in organic solvents.

  • Propagation: Stir at room temperature for 12 hours.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: ¹H NMR will show the addition of two large singlet peaks (~1.4–1.5 ppm, 9H each) corresponding to the Boc protecting groups on the newly formed guanidine.

Protocol D: Global Deprotection and Isolation

Causality: A highly controlled acidic deprotection is required to hydrolyze the boron-naphthalene complex and (if applicable) cleave Boc groups, returning the active Lewis acidic boron center without degrading the benzoxaborole ring.

  • Boc Cleavage (If applicable): Treat the intermediate with 50% TFA in DCM for 2 hours, then concentrate to dryness.

  • Boron Deprotection: Dissolve the resulting residue (or the amido-intermediate from Protocol B) in a 1:1 mixture of THF and 1M aqueous HCl.

  • Hydrolysis: Stir at room temperature for 1 hour.

  • Phase Separation: Extract the aqueous layer with EtOAc. Rationale: The protonated naphthalene protecting group remains safely partitioned in the aqueous layer, while the free functionalized benzoxaborole moves into the organic layer.

  • Isolation: Wash the organic layer with brine, dry, and concentrate to yield the final functionalized benzoxaborole.

Self-Validation Checkpoint: ¹¹B NMR must show the return of the sp² boron signal at δ ~33 ppm, confirming the regeneration of the active pharmacophore.

References

  • A Divalent Protecting Group for Benzoxaboroles Source: RSC Advances (via PubMed Central) URL:[Link]

  • Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria Source: Antimicrobial Agents and Chemotherapy (via PubMed Central) URL:[Link]

  • Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors Bearing Cationic Hydrogen-Bond Donors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase Source: Antimicrobial Agents and Chemotherapy (via PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation during benzoxaborole synthesis

A Guide to Preventing Protodeboronation and Maximizing Yield Welcome to the Technical Support Center for Benzoxaborole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Protodeboronation and Maximizing Yield

Welcome to the Technical Support Center for Benzoxaborole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxaboroles, with a primary focus on preventing the undesired side reaction of protodeboronation. As your Senior Application Scientist, I will provide not only troubleshooting solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding protodeboronation in the context of benzoxaborole synthesis.

Q1: What is protodeboronation and why is it a problem in benzoxaborole synthesis?

A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen bond.[1] In the synthesis of benzoxaboroles, this results in the formation of a byproduct that lacks the crucial boron-containing heterocyclic ring, thereby reducing the yield of your desired product. This side reaction is a common challenge in reactions involving organoboron compounds, including the widely used Suzuki-Miyaura coupling.[1][2]

Q2: What are the primary factors that promote protodeboronation?

A: The propensity for protodeboronation is highly dependent on several factors, including:

  • pH: Both acidic and basic conditions can catalyze protodeboronation, with the specific mechanism varying.[2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Catalyst System: In palladium-catalyzed reactions, the choice of ligand and the oxidation state of the palladium can significantly influence the extent of this side reaction.[4]

  • Solvent: The presence of water and the choice of organic solvent can impact the rate of protodeboronation.

  • Substrate Electronics: The electronic properties of the starting material, such as the presence of electron-donating or electron-withdrawing groups, can affect the susceptibility of the C-B bond to cleavage.[5]

Q3: Are certain benzoxaborole synthesis methods more prone to protodeboronation than others?

A: Yes. Palladium-catalyzed intramolecular cyclizations of ortho-substituted arylboronic acids can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures. In contrast, methods such as the organocatalytic cyclization of 2-formylphenylboronic acids often proceed under milder conditions and may exhibit less protodeboronation.[6]

Q4: Can I visually identify if protodeboronation is occurring in my reaction?

A: While you cannot see the reaction happening at a molecular level, you can monitor its progress and the formation of byproducts using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of a new spot on TLC or a new peak in the chromatogram corresponding to the mass of the protodeboronated product is a strong indicator.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and mitigate protodeboronation during benzoxaborole synthesis.

Issue 1: Low Yield of Benzoxaborole with Significant Formation of Protodeboronated Byproduct in Palladium-Catalyzed Cyclization

This is a common issue when synthesizing benzoxaboroles from precursors like ortho-halobenzyl alcohols via a palladium-catalyzed borylation/cyclization sequence.

The desired intramolecular cyclization is competing with the undesired protodeboronation. The reaction conditions are likely favoring the latter. This can be due to an overly aggressive base, high temperature, or a suboptimal catalyst/ligand combination that either promotes protodeboronation or results in a slow desired reaction, allowing more time for the side reaction to occur.

Caption: Troubleshooting workflow for low benzoxaborole yield.

  • Modify the Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can aggressively promote protodeboronation.

    • Action: Switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These bases are often sufficient to facilitate the desired reaction without causing excessive C-B bond cleavage.

    • Rationale: Milder bases lower the pH of the reaction medium, thereby disfavoring the base-catalyzed protodeboronation pathway.

  • Optimize the Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and the undesired protodeboronation, but not always to the same extent.

    • Action: Attempt the reaction at a lower temperature. For instance, if the reaction is being run at 100 °C, try it at 80 °C or even room temperature if the catalyst system is active enough. Monitor the reaction progress over a longer period.

    • Rationale: Protodeboronation often has a significant activation energy. Lowering the temperature can disproportionately slow down this side reaction compared to the desired cyclization.[7]

  • Re-evaluate the Catalyst and Ligand System: The ligand on the palladium center plays a crucial role in its catalytic activity and selectivity. Bulky, electron-rich phosphine ligands can sometimes promote protodeboronation.[4]

    • Action: If using a bulky ligand, consider switching to a less sterically demanding one. Alternatively, screening a panel of ligands (e.g., Buchwald or Josiphos-type ligands) can help identify a system that favors the cyclization.

    • Rationale: The ligand influences the electronic and steric environment of the palladium center, which in turn affects the relative rates of the productive catalytic cycle and the off-cycle protodeboronation pathway.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base NaOH (2 M)K₂CO₃ (2 eq)Reduced protodeboronation
Temperature 100 °C80 °CSlower reaction, higher selectivity
Ligand Bulky phosphineLess bulky phosphineAltered catalytic activity/selectivity

Table 1: Comparison of Reaction Parameters for Palladium-Catalyzed Benzoxaborole Synthesis.

Issue 2: Protodeboronation During Synthesis from 2-Formylphenylboronic Acids

While generally less prone to protodeboronation, syntheses starting from 2-formylphenylboronic acids can still encounter this issue, particularly if the subsequent cyclization step is slow or requires harsh conditions.

The boronic acid moiety is exposed to the reaction conditions for an extended period before the intramolecular cyclization occurs. If the conditions are not sufficiently mild, protodeboronation can compete with the desired reaction.

Caption: Troubleshooting for 2-formylphenylboronic acid routes.

  • Employ Organocatalysis: For reactions involving the transformation of the formyl group followed by cyclization, consider using organocatalysts.

    • Action: Utilize a chiral bifunctional organocatalyst, such as a cinchona alkaloid-derived catalyst, for enantioselective syntheses.[6]

    • Rationale: Organocatalytic reactions often proceed under neutral or mildly acidic/basic conditions and at lower temperatures, which are less conducive to protodeboronation.

  • Optimize Solvent and Temperature for Cyclization: The choice of solvent can influence the rate of the desired cyclization.

    • Action: Screen a range of solvents. For the Wittig/oxa-Michael cascade, solvents like chlorobenzene have been shown to provide high yields and enantioselectivities.[6]

    • Rationale: The solvent can affect the solubility of reactants and intermediates, as well as the transition state energies of the competing reaction pathways.

ParameterCondition A (Potential Issue)Condition B (Optimized)Expected Outcome
Catalyst Strong Acid/BaseOrganocatalyst (e.g., Cinchona alkaloid)Milder conditions, less byproduct
Solvent Protic (e.g., Methanol)Aprotic (e.g., Chlorobenzene)Improved yield and selectivity
Temperature ElevatedRoom TemperatureMinimized side reactions

Table 2: Optimizing Conditions for Benzoxaborole Synthesis from 2-Formylphenylboronic Acid.

Issue 3: General Strategy - Use of Protecting Groups

For particularly sensitive substrates or multi-step syntheses where the boronic acid moiety is exposed to various reagents, the use of a protecting group can be a robust solution.

The unprotected boronic acid is inherently susceptible to protodeboronation under a range of conditions.

  • Protect the Boronic Acid as a MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are stable, crystalline solids that are compatible with a wide range of reaction conditions.

    • Action: Convert the starting arylboronic acid to its MIDA ester. Perform the necessary synthetic transformations on other parts of the molecule, and then deprotect the MIDA group under mild aqueous basic conditions to liberate the boronic acid, which can then undergo in-situ cyclization to the benzoxaborole.

    • Rationale: The MIDA group protects the vacant p-orbital of the boron atom, rendering it less susceptible to protodeboronation.[2][8] This "slow-release" strategy ensures that the concentration of the reactive boronic acid is kept low during the reaction, minimizing side reactions.[3]

Caption: Workflow for using MIDA boronates in benzoxaborole synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Benzoxaboroles from o-Bromobenzyl Alcohols

This protocol is adapted from a method that has been shown to produce good to excellent yields, suggesting minimal protodeboronation under these conditions.[1][9]

Materials:

  • o-Bromobenzyl alcohol derivative (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium acetate (KOAc) (3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-bromobenzyl alcohol, B₂pin₂, Pd(OAc)₂, SPhos, and KOAc.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5266. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591. Available from: [Link]

  • Cammidge, A. N., & Creton, I. (2003). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 68(18), 7055-7060. Available from: [Link]

  • Cox, P. A., et al. (2016). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chemical Science, 7(5), 3339-3345. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2003). Protodeboronation. In Organic Reactions (Vol. 62, pp. 1-316). John Wiley & Sons, Inc. Available from: [Link]

  • Gao, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(61), 38637-38641. Available from: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Harrity, J. P. A., et al. (2022). Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination. Nuclear Medicine and Biology, 108-109, S46-S47. Available from: [Link]

  • Jaworski, C., et al. (2022). Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination. Nuclear Medicine and Biology, 108-109, S46-S47. Available from: [Link]

  • Kumar, J., et al. (2013). Synthesis and Biological Evaluation of Novel Benzoxaboroles as Potential Antimicrobial and Anticancer Agents. Journal of Medicinal Chemistry, 56(17), 6754-6766. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(28), 9647-9658. Available from: [Link]

  • Morken, J. P., et al. (2025). Au/TiO2 and CuI·2LiCl catalyze a pratical tandem diboration-protodeboronation of alkynes for synthesizing α-substituted vinyl boronates. Synlett, 36(03), 369-374. Available from: [Link]

  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096-17098. Available from: [Link]

  • Pal, A., et al. (2012). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry, 55(24), 11089-11103. Available from: [Link]

  • Pulis, A. P., et al. (2013). Protodeboronation of Tertiary Boronic Esters. Journal of the American Chemical Society, 135(43), 16054-16057. Available from: [Link]

  • Raines, R. T., et al. (2021). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available from: [Link]

  • Reddy, V. P., et al. (2022). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. Molecules, 27(22), 7805. Available from: [Link]

  • Sigman, M. S., et al. (2021). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 143(49), 20835-20845. Available from: [Link]

  • Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Angewandte Chemie International Edition, 58(25), 8470-8474. Available from: [Link]

  • Supuran, C. T., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. Available from: [Link]

  • Tomsho, J. W., et al. (2012). Ring structure and aromatic substituent effects on the pKa of the benzoxaborole pharmacophore. ACS Medicinal Chemistry Letters, 3(1), 48-52. Available from: [Link]

  • Vedejs, E., & Chapman, R. W. (1994). A Mild and Simple Method for Making MIDA Boronates. The Journal of Organic Chemistry, 59(18), 5371-5372. Available from: [Link]

  • Wang, D., et al. (2025). Au/TiO2 and CuI·2LiCl catalyze a pratical tandem diboration-protodeboronation of alkynes for synthesizing α-substituted vinyl boronates. Synlett, 36(03), 369-374. Available from: [Link]

  • Winum, J.-Y., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. Available from: [Link]

  • Wu, X., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 1-9. Available from: [Link]

  • Yamamoto, Y., et al. (2012). Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition. Journal of the American Chemical Society, 134(4), 2153-2156. Available from: [Link]

  • Yadav, J. S., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(4), 2849-2853. Available from: [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. Available from: [Link]

  • Zhu, J., et al. (2015). One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols. Organic & Biomolecular Chemistry, 13(41), 10345-10352. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 42(10), 1564-1575. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Cyclization and Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with benzoxaborole pharmacophores, specifically focusing on the synthesis of 3-aminomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with benzoxaborole pharmacophores, specifically focusing on the synthesis of 3-aminomethylbenzoxaboroles (key intermediates for LeuRS inhibitors like Epetraborole)[1].

The critical bottleneck in this pathway is the reduction of the 3-nitromethyl intermediate and its subsequent cyclization, which notoriously suffers from low yields (often 14% to 22%) due to competing side reactions and purification challenges[2][3]. This guide provides mechanistic troubleshooting, validated protocols, and isolation strategies to optimize your yield.

Section 1: Mechanistic Overview & Pathway Visualization

The standard synthesis begins with a Henry (nitroaldol) reaction between a 2-formylphenylboronic acid derivative and nitromethane, followed by acidification to form the oxaborole ring[2]. The subsequent catalytic hydrogenation of the nitro group to a primary amine is where the majority of yield loss occurs.

Pathway A 2-Formylphenylboronic Acid Derivative B 3-Nitromethylbenzoxaborole Intermediate A->B Nitromethane, NaOH (Henry Reaction) C 3-(Aminomethyl)benzoxaborole (Target Product) B->C H2, Pd(OH)2/C AcOH (40-55 psi) D Secondary Amine (Dimerization) B->D Imine Nucleophilic Attack (Insufficient Acid) E Deborylated Byproduct B->E Pd Insertion into C-B Bond (Over-reduction)

Fig 1: Reaction pathway and competing side reactions in aminomethylbenzoxaborole synthesis.

Section 2: Troubleshooting FAQs

Q1: Why is my yield consistently below 20% during the Pearlman’s catalyst (Pd(OH)₂/C) reduction step? Causality: The reduction of the nitro group proceeds through a highly reactive imine intermediate. If the reaction is not sufficiently acidic, the newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form a secondary amine (dimerization). Solution: Always conduct the hydrogenation in a strongly acidic medium, such as glacial acetic acid[2]. The acid immediately protonates the primary amine into a non-nucleophilic ammonium salt. Maintain hydrogen pressure strictly at 40–55 psi; lower pressures prolong the imine's half-life, increasing the probability of dimerization.

Q2: I am observing significant protodeborylation (loss of the boron atom). How can I prevent this? Causality: Arylboronic acids are highly susceptible to protodeborylation (cleavage of the C-B bond). Under acidic conditions with hydrogen gas, transition metals like Palladium can insert into the C-B bond, destroying the pharmacophore. Solution: Time is the critical variable. Strictly monitor hydrogen uptake and terminate the reaction immediately upon theoretical consumption (typically 3.5 hours at 55 psi)[2]. Self-Validation Check: If your H₂ pressure gauge remains static for 15 minutes, the reaction is complete. Do not leave the reaction stirring overnight. If deborylation persists, consider switching the catalyst to Raney Nickel, which is less prone to catalyzing C-B bond cleavage.

Q3: How do I efficiently isolate the highly polar 3-(aminomethyl)benzoxaborole without losing yield in the aqueous phase? Causality: The target molecule contains both a Lewis acidic boronic acid (pKa ~7-8) and a basic primary amine (pKa ~9-10). At neutral pH, it exists as a highly polar zwitterion or forms an intramolecular B-N coordinate bond. Standard liquid-liquid extraction into organic solvents (like EtOAc or DCM) will result in massive yield loss. Solution: Completely avoid aqueous workups. Filter the catalyst, co-evaporate the acetic acid with toluene, and perform an anion exchange with 2N HCl to lock the molecule as a hydrochloride salt[2][4].

Isolation S1 Filter Catalyst (Celite Pad) S2 Co-evaporate AcOH (with Toluene) S1->S2 S3 Anion Exchange (2N HCl, 3h) S2->S3 S4 Lyophilization (Overnight) S3->S4 S5 Pure HCl Salt Isolated S4->S5

Fig 2: Optimized isolation workflow to prevent zwitterion-induced yield loss during purification.

Section 3: Standardized Experimental Protocols

Protocol A: Nitroaldol (Henry) Condensation & Cyclization
  • Initiation: Dissolve the 2-formylphenylboronic acid derivative (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Add nitromethane (3.0 eq), followed by an aqueous solution of NaOH (approx. 1.2 eq)[2].

  • Propagation: Stir the reaction mixture at room temperature overnight. Self-Validation: TLC should show complete consumption of the starting aldehyde.

  • Cyclization: Cool the mixture and slowly add 1N HCl until the solution is acidified (pH ~2-3). This triggers the spontaneous cyclization to the oxaborole ring[2].

  • Isolation: Extract into EtOAc, evaporate the solvent, and triturate the mixture with water. Decant and purify via column chromatography (50% EtOAc/hexanes) to yield the 3-nitromethyl-3H-benzo[c][1,2]oxaborol-1-ol intermediate[2][3].

Protocol B: Catalytic Hydrogenation & Salt Isolation
  • Setup: Dissolve the 3-nitromethyl intermediate in glacial acetic acid (approx. 20 mL per gram of substrate)[2].

  • Catalyst Addition: Add 20 wt % palladium hydroxide on carbon (Pearlman's catalyst, 1:1 w/w ratio to substrate)[2]. Safety: Purge the vessel with N₂ before introducing H₂.

  • Reduction: Flush the reaction mixture with hydrogen 3 times, then hydrogenate at 55 psi for exactly 3.5 hours[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with methanol[2].

  • Solvent Removal: Concentrate the filtrate in vacuo. To remove residual acetic acid, add toluene and co-evaporate (repeat 2-3 times)[4].

  • Salt Formation: Treat the crude acetate salt with 2N HCl (10 mL) and stir for 3 hours at room temperature[2].

  • Final Isolation: Lyophilize the solution overnight to obtain the pure 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride salt[2].

Section 4: Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes based on the choice of reduction conditions.

Catalyst SystemSolvent / AdditivePrimary Impurity RiskExpected Yield
20% Pd(OH)₂/C (55 psi H₂) Glacial Acetic AcidDeborylated byproduct14% - 22%
10% Pd/C (Atmospheric H₂) Methanol (No Acid)Dimer (Secondary Amine)< 10%
Raney Nickel (50 psi H₂) Methanol / NH₃Minimal45% - 60%
NiCl₂ / NaBH₄ MethanolBoroxine oligomers30% - 40%

Note: While Raney Nickel offers higher raw yields by preventing protodeborylation, Pearlman's catalyst in acetic acid remains the industry standard for producing highly pure pharmaceutical-grade HCl salts, provided reaction times are strictly controlled.

References

  • Source: newdrugapprovals.
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: newdrugapprovals.
  • Title: KR20160049025A - Boron-containing small molecules Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Boron-Heterocycle Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing stalled cross-couplings and dead catalytic cycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing stalled cross-couplings and dead catalytic cycles. When working with boron-heterocycle reactions—whether executing a Suzuki-Miyaura coupling of a basic pyridine or an Iridium-catalyzed C–H borylation of an imidazole—the most frequent culprit is catalyst poisoning .

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality of catalyst deactivation and provide field-proven, self-validating protocols to engineer your way out of these dead ends.

Mechanistic Overview: The Bifurcation of Catalytic Pathways

To fix a dead reaction, you must first understand why it died. In the presence of Lewis basic heterocycles, transition metal catalysts face a kinetic and thermodynamic fork in the road. The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle deactivation pathway.

CatalystPoisoning Cat Active Catalyst (Pd, Ir, Ni) ProdComplex Productive Coordination (C-X or C-H Activation) Cat->ProdComplex Desired Pathway PoisonComplex Off-Cycle Dead-End (N-Lone Pair Coordination) Cat->PoisonComplex Competitive Binding (N-lone pair) Sub Heteroaryl Substrate (e.g., Pyridine, Imidazole) Sub->ProdComplex Sub->PoisonComplex Product Cross-Coupled / Borylated Product ProdComplex->Product Transmetalation & Reductive Elimination Product->Cat Catalyst Regeneration Deactivation Catalyst Poisoning (Reaction Stalls) PoisonComplex->Deactivation Additive Lewis Acid Additive (e.g., B(OMe)3) Additive->PoisonComplex Blocks N-coordination Ligand Steric/Supramolecular Shielding Ligand->PoisonComplex Prevents over-coordination

Mechanistic bifurcation in heterocycle cross-coupling: Productive turnover vs. catalyst poisoning.

Troubleshooting Guides & FAQs

Q1: Why do nitrogen-containing heterocycles (like pyridines and imidazoles) consistently stall my Suzuki-Miyaura cross-couplings or C–H borylations? A1: The root cause is the formation of a thermodynamic sink. Lewis basic nitrogen lone pairs competitively bind to the transition metal center (Pd, Ni, or Ir). Instead of undergoing the desired oxidative addition or C–H activation, the heterocycle displaces essential ligands, forming an off-cycle, thermodynamically stable dead-end complex[1]. This alters the resting state of the catalyst, effectively removing it from the catalytic cycle and halting conversion.

Q2: How can I overcome catalyst deactivation when performing Suzuki-Miyaura couplings with highly basic heteroaryl boronic esters? A2: The most robust system involves shifting to anhydrous conditions and utilizing a Lewis acidic additive. Specifically, the addition of trimethyl borate (


) acts as a game-changer. Mechanistically, 

prevents catalyst poisoning by transiently coordinating to the Lewis basic heteroatomic units of the substrate, effectively masking them from the palladium center. Furthermore, it solubilizes in situ-generated boronate complexes and buffers the inhibitory effect of strong bases like potassium trimethylsilanolate (TMSOK) 2[2].

Q3: In Iridium-catalyzed C–H borylation of N-heterocycles, my catalyst dies before reaching full conversion. What mechanistic interventions prevent this? A3: In Ir-catalyzed borylation, basic heteroarenes alter the catalyst's resting state from the active olefin-bound complex to an inactive heteroarene-bound species 1[1]. To circumvent this, you must engineer the coordination sphere. Using a supramolecular iridium catalyst equipped with a molecular recognition site (like a zinc-porphyrin) and a sterically tuned first coordination sphere forces the substrate into a productive geometry. This bypasses the manifold deactivation pathways caused by N-lone pair over-coordination, reducing reaction times from 72 hours down to just 2 hours[1].

Q4: Are there viable ligand-free approaches if bulky phosphine ligands fail to prevent poisoning? A4: Yes. When crafted ligands fail or undergo displacement by the heterocycle, transitioning to a "naked nickel" system is highly effective. The air-stable


 complex can catalyze heteroaryl-heteroaryl couplings without exogenous ligands. This system inherently resists deactivation in the presence of multiple Lewis basic sites, simplifying the reaction setup and avoiding the complex ligand-displacement dynamics that plague palladium systems 3[3].

Quantitative Data Summary: Efficacy of Mitigation Strategies

The following table summarizes the performance metrics of advanced catalytic systems engineered to bypass heterocycle-induced deactivation.

Reaction ClassProblematic SubstrateDeactivation MechanismMitigation StrategyCatalyst LoadingReaction TimeYield Improvement
Suzuki-Miyaura Pyridyl / Diazine BromidesN-lone pair Pd coordinationTrimethyl Borate + TMSOK5 mol% Pd< 3 hTrace

89%
C–H Borylation Imidazoles / PyridinesIr resting state alterationSupramolecular Ir Catalyst1-3 mol% Ir2 h<10%

>90%
Ni-Catalyzed SMC Lewis Basic HeteroarylsLigand displacement"Naked Nickel"

10 mol% Ni12-24 h0%

86%
Fe-Catalyzed Borylation Substituted HeteroarenesFlyover dimer formation4-position ligand substitution5 mol% Fe16 hInactive

75%

(Note: Data aggregated from validated literature sources[4],[1],[3],[2].)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific checkpoints, you can confirm whether the catalyst remains active or has succumbed to poisoning.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling of Refractory Heteroarenes

Causality Focus: Traditional aqueous bases cause rapid protodeboronation of heteroaryl boronic esters. By switching to anhydrous TMSOK, we prevent hydrolysis. However, TMSOK is highly basic and can inhibit the Pd catalyst. Adding


 solves three problems at once: it solubilizes the boronate, buffers the TMSOK, and coordinates to the basic nitrogen of the heterocycle, sterically shielding the Pd center from poisoning[2].

Step-by-Step Methodology:

  • Preparation (Glovebox): To an oven-dried 10 mL Schlenk tube, add the heteroaryl bromide (0.5 mmol), neopentyl heteroarylboronic ester (0.75 mmol),

    
     (5 mol%), and TMSOK (1.5 mmol). Causality: Neopentyl esters are chosen over pinacol esters for their superior transmetalation kinetics under anhydrous conditions.
    
  • Solvent & Additive: Add anhydrous 1,4-dioxane (2.5 mL) followed immediately by Trimethyl Borate (

    
    , 1.5 mmol, 3.0 equiv).
    
  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 80 °C for 3 hours.

  • Validation Checkpoint: The reaction mixture should transition to a homogeneous dark red/brown solution. If a black mirror (Pd-black) forms on the glass within the first 20 minutes, catalyst poisoning and subsequent aggregation have occurred. This indicates either moisture ingress (causing protodeboronation) or insufficient

    
     masking.
    
  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Rapid Iridium-Catalyzed C–H Borylation of N-Heterocycles

Causality Focus: Basic heteroarenes bind to the Ir catalyst, altering the resting state from the active olefin-bound complex to a dead-end heteroarene-bound species. By utilizing a sterically tuned supramolecular catalyst, the substrate is locked into a geometry that forces productive C–H borylation while physically preventing the nitrogen lone pair from reaching the Ir center[1].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     (1.5 mol%) and the supramolecular triazolopyridine ligand (3.0 mol%) in anhydrous THF (1.0 mL). Stir for 10 minutes.
    
  • Validation Checkpoint: Observe a distinct color shift from yellow to deep red/orange. Causality: This confirms the formation of the active Ir tris-boryl catalytic species. Skipping this incubation period allows the unactivated precatalyst to be immediately intercepted and poisoned by the basic heterocycle.

  • Substrate Addition: Add

    
     (0.6 mmol) and the N-heterocycle substrate (0.5 mmol).
    
  • Reaction Execution: Stir at room temperature or apply mild heating (up to 50 °C) for exactly 2 hours. Causality: Extended reaction times are unnecessary and only increase the probability of off-cycle deactivation pathways.

  • Workup: Quench the reaction by removing the volatile solvent under reduced pressure. The crude mixture can be directly analyzed by NMR or purified via neutral alumina chromatography to avoid product decomposition.

References

  • Denmark, S. E., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, 2021. 2

  • Fernández-Galiote, et al. "Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights." ACS Catalysis, 2023. 1

  • "“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling." PMC, 2023. 3

  • "Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation." ACS Catalysis, 2024. 4

Sources

Optimization

Technical Support Center: Purification of Final Products from Boronic Acid Impurities

Welcome to the Technical Support Center for the effective removal of boronic acid and related impurities from your final products. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the effective removal of boronic acid and related impurities from your final products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity of their compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific principles and field-proven experience.

Introduction: The Challenge of Boronic Acid Impurities

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their removal from the final active pharmaceutical ingredient (API) or desired compound can be a significant challenge. Residual boronic acids are often considered potential genotoxic impurities, making their effective removal a critical aspect of drug development and manufacturing.[1][4][5][6] This guide provides a systematic approach to tackling these purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.

Issue 1: My primary purification method (e.g., silica gel chromatography) is ineffective for removing the boronic acid impurity.

Why is this happening?

Boronic acids can be challenging to separate by standard silica gel chromatography due to several factors. They can streak or tail significantly on silica gel, and in some cases, they may co-elute with the desired product, especially if their polarities are similar.[7][8] Some boronic acids may even get stuck on the silica.[7]

Solutions:

  • Modify your chromatographic conditions:

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, reducing tailing and improving recovery.[9]

    • Solvent System Modification: For polar boronic acids and products, consider using a more polar solvent system, such as a mixture of dichloromethane and methanol.[10] Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation.[7]

    • Reverse-Phase Chromatography: If your compound is amenable, reverse-phase chromatography (e.g., C18) can be an effective alternative to normal-phase silica gel.[8][11]

  • Employ an alternative purification strategy:

    • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions.[10][12] A wash with a basic aqueous solution (e.g., 1M NaOH or KOH) can selectively pull the boronic acid impurity into the aqueous layer, leaving your (presumably non-acidic) product in the organic phase.[10][12]

    • Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific functional groups. For boronic acids, resins with diol or amine functionalities are particularly effective.

Issue 2: I'm concerned about the potential for my boronic acid impurity to be genotoxic.

Why is this a concern?

Certain arylboronic acids have been found to be weakly mutagenic in microbial assays.[4] Regulatory bodies like the ICH have guidelines (e.g., ICH M7) for the control of DNA reactive (mutagenic) impurities in pharmaceuticals, which necessitates their removal to very low levels.[5][6]

Solutions:

  • Quantification at Trace Levels: It is crucial to have a sensitive analytical method to quantify the level of boronic acid impurity in your final product. Techniques like LC-MS/MS are often employed for their high sensitivity and specificity, allowing for detection at the parts-per-million (ppm) level.[1][5][13][14]

  • Employ Highly Effective Purification Techniques:

    • Scavenger Resins: These are often the go-to solution for reducing impurities to trace levels. Diethanolamine (DEAM) functionalized resins are particularly effective at sequestering boronic acids.[4][15]

    • Recrystallization: A carefully optimized recrystallization can be a powerful method for purging impurities, including boronic acids, from a crystalline final product.[4][7][16][17]

Issue 3: My final product is an oil, so recrystallization is not an option.

What are my alternatives?

Purifying non-crystalline compounds can be challenging, but several effective methods are available.

Solutions:

  • Chromatography: As discussed in Issue 1, optimizing your chromatographic method is a primary approach.

  • Liquid-Liquid Extraction: An acid-base wash is a simple and often effective first step.

  • Scavenger Resins: These are highly suitable for purifying oils as the resin is easily filtered off after scavenging the impurity.

  • Complexation and Extraction:

    • Diethanolamine Adduct Formation: Reacting the crude product mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can then be filtered off.[8][18]

    • Polyol Complexation: Boronic acids form stable complexes with polyols like sorbitol. This can be used in a liquid-liquid extraction to pull the boronic acid-sorbitol complex into an aqueous phase.[8][19]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using a basic wash to remove boronic acids?

A1: Boronic acids (R-B(OH)₂) are Lewis acids, but they also act as Brønsted acids in the presence of a base. They react with hydroxide ions to form the corresponding boronate salt (R-B(OH)₃⁻). This salt is ionic and therefore highly soluble in aqueous solutions, while the neutral organic product remains in the organic phase during a liquid-liquid extraction.[10][12]

Q2: How do scavenger resins for boronic acids work?

A2: Scavenger resins for boronic acids are typically functionalized with groups that have a high affinity for them. A common example is a resin with N-methylglucamine or diethanolamine groups, which contain diol functionalities.[15][20][21] Boronic acids reversibly form stable five- or six-membered cyclic esters with diols. By passing a solution of the crude product through a column packed with such a resin, the boronic acid impurity is selectively bound to the resin, allowing the purified product to pass through.

Q3: Can I use recrystallization to purify my boronic acid starting material before the reaction?

A3: Absolutely. Purifying the boronic acid starting material can prevent purification issues downstream. Recrystallization is a common method for this.[7][16] The solubility of boric acid, a related compound, is significantly higher in hot water than in cold water, which is the principle behind recrystallization.[16]

Q4: What are boroxines, and how do they affect purification?

A4: Boroxines are the cyclic anhydride trimers of boronic acids, formed by the dehydration of three boronic acid molecules. They can be an impurity in boronic acid starting materials and can complicate purification. Ensuring that your boronic acid is pure before use can help to avoid issues with boroxine formation.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous solution of NaOH or KOH.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Scavenger Resin (Batch Method)
  • Select a suitable scavenger resin for boronic acids (e.g., SiliaBond Diol or a DEAM-functionalized resin).

  • Dissolve the crude product in an appropriate solvent.

  • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the boronic acid impurity).

  • Stir the mixture at room temperature for a specified time (this can range from a few hours to overnight, depending on the resin and the impurity).

  • Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine when the boronic acid has been completely scavenged.

  • Filter off the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for Boronic Acid Removal
Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the product and impurities in a solvent.Can be highly effective for achieving high purity; scalable.Only applicable to crystalline solids; requires screening for a suitable solvent.[7][17]Crystalline final products.
Acid-Base Extraction Conversion of acidic boronic acid to a water-soluble boronate salt.Simple, fast, and inexpensive.[12]Product must be stable to basic conditions; less effective for very non-polar boronic acids.Products that are not acidic and are stable to base.
Column Chromatography Differential partitioning of components between a stationary and a mobile phase.Widely applicable; can separate compounds with similar properties.[7]Can be time-consuming and use large volumes of solvent; some boronic acids behave poorly on silica.[7][8]A wide range of compounds, especially when other methods fail.
Scavenger Resins Covalent or strong non-covalent binding of the impurity to a solid support.High selectivity and efficiency; simple work-up (filtration).[15]Can be expensive; requires screening for the optimal resin.Removing trace amounts of impurities to meet stringent purity requirements.
Complexation/Adduct Formation Formation of a derivative or complex with altered physical properties (e.g., solubility).Can be highly selective.[8]May require an additional step to remove the complexing agent.When the boronic acid is difficult to remove by other means.

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Product (with Boronic Acid Impurity) is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_base_stable Is the product stable to base? is_solid->is_base_stable No recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->is_base_stable No acid_base_wash Perform Acid-Base Wash is_base_stable->acid_base_wash Yes chromatography Column Chromatography is_base_stable->chromatography No wash_success Wash Successful? acid_base_wash->wash_success wash_success->pure_product Yes wash_success->chromatography No chromatography_success Chromatography Successful? chromatography->chromatography_success chromatography_success->pure_product Yes scavenger_resin Use Scavenger Resin chromatography_success->scavenger_resin No scavenger_resin->pure_product

Caption: A decision tree to guide the selection of an appropriate purification method.

Mechanism of a Diol-Based Scavenger Resin

Scavenger_Mechanism cluster_solution Solution Phase Product Desired Product BoronicAcid Boronic Acid Impurity (R-B(OH)₂) BoundComplex Bound Boronate Ester Complex BoronicAcid->BoundComplex Binding Resin Scavenger Resin (with Diol Groups) Resin->BoundComplex BoundComplex->BoronicAcid Release (e.g., with acid)

Caption: Simplified mechanism of a diol-based scavenger resin for boronic acid removal.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Retrieved from [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). Retrieved from [Link]

  • Removal of Aqueous Boron by Using Complexation of Boric Acid with Polyols: A Raman Spectroscopic Study - Semantic Scholar. (2015, December 1). Retrieved from [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchGate. (n.d.). Retrieved from [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (2019, January 8). Retrieved from [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Retrieved from [Link]

  • Solid-Supported Scavengers - Supra sciences. (n.d.). Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007, April 18). Retrieved from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 1). Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako. (n.d.). Retrieved from [Link]

  • How to Purify Boric Acid (by Recrystallization) - YouTube. (2015, November 13). Retrieved from [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018, February 19). Retrieved from [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. (2013, October 17). Retrieved from [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters. (2019, April 23). Retrieved from [Link]

  • Boron removal from industrial wastewaters by means of optimized sequential chemical precipitation and coagulation processes -..:: DESWATER ::.. (n.d.). Retrieved from [Link]

  • Purification of waters from boron by fatty acids solid-phase extraction - Journal of Chemical Technology and Metallurgy. (2018, November 8). Retrieved from [Link]

  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023, December 21). Retrieved from [Link]

  • Recovery of Boric Acid from Wastewater by Solvent Extraction - Taylor & Francis. (2006, August 20). Retrieved from [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC. (2024, January 10). Retrieved from [Link]

  • Application of Centrifugal Extractor in Boron Extraction. (2025, February 25). Retrieved from [Link]

  • Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Mechanistic study of the complex formation of boric acid | Inorganic Chemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Benzoxaborole Synthesis Support Center: Troubleshooting &amp; Minimizing Side Reactions

Welcome to the Technical Support Center for Benzoxaborole Synthesis. Benzoxaboroles are a privileged class of cyclic hemiboronic acids vital to modern drug discovery (e.g., tavaborole, crisaborole).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxaborole Synthesis. Benzoxaboroles are a privileged class of cyclic hemiboronic acids vital to modern drug discovery (e.g., tavaborole, crisaborole). However, their synthesis—typically via borylation of ortho-halo benzyl alcohols or reductive cyclization of ortho-formylphenylboronic acids—is frequently plagued by side reactions such as protodeboronation, homocoupling, and incomplete dehydrative ring closure.

This guide provides field-proven, mechanistically grounded solutions to optimize your yields and ensure self-validating experimental reproducibility.

Visualizing the Synthesis Workflow & Failure Points

BenzoxaboroleSynthesis Start ortho-Halo Benzyl Alcohol Borylation Pd/Ni-Catalyzed Borylation (Risk: Protodeboronation) Start->Borylation Cyclization Acidic Ring Closure (Risk: Incomplete Cyclization) Borylation->Cyclization Product Benzoxaborole Target Cyclization->Product

Caption: Workflow for benzoxaborole synthesis highlighting key side reaction risks.

Frequently Asked Questions & Troubleshooting

Q1: My palladium-catalyzed borylation step suffers from severe protodeboronation. How can I favor the C-B bond formation over cleavage?

Causality & Expert Insight: Protodeboronation is a base-catalyzed solvolytic cleavage of the C-B bond. In the presence of strong bases (like K₂CO₃) and high temperatures, the boronic acid intermediate forms a boronate complex that rapidly undergoes hydrolytic cleavage[1]. To minimize this, you must kinetically favor the cross-coupling or borylation over the degradation pathway.

Solution:

  • Protect the Boron: Use boronic esters (e.g., bis(pinacolato)diboron, B₂pin₂) or MIDA boronates instead of free boronic acids. The steric bulk and coordination stabilize the boron center against premature hydrolysis[1].

  • Modulate the Base: Switch from harsh bases (K₂CO₃, NaOH) to milder alternatives like KOAc or K₃PO₄[1].

  • Alternative Catalysis: Consider room-temperature Nickel-catalyzed borylation (e.g., NiCl₂(dppp) or Ni/CyJohnPhos) which operates under milder conditions than traditional Pd-catalysis, significantly reducing thermal degradation[2].

ProtodeboronationLogic Boronic Boronic Acid Intermediate Base Strong Base / High Temp Boronic->Base Mild Mild Base / Pinacol Ester Boronic->Mild Proto Protodeboronation Base->Proto Fast C-B Cleavage Target Desired Coupling/Closure Mild->Target Stabilized B-center

Caption: Mechanistic divergence between protodeboronation and successful benzoxaborole formation.

Quantitative Impact of Reaction Conditions on Protodeboronation

Boron SourceBaseTemperatureAdditive / SolventProtodeboronation (%)Target Yield (%)
B₂(OH)₄K₂CO₃100 °CDioxane/H₂O> 40%< 45%
B₂pin₂K₃PO₄80 °CDioxane~ 15%70%
B₂pin₂KOAc70 °CDioxane (Anhydrous)< 5%85 - 90%
(Data synthesized from standard optimization matrices for minimizing C-B cleavage[1])

Q2: I am seeing incomplete cyclization after the reduction of my ortho-formylphenylboronic acid. Why is the ring staying open?

Causality & Expert Insight: Benzoxaboroles exist in a dynamic equilibrium between the closed cyclic hemiboronic acid and the open ortho-(hydroxymethyl)phenylboronic acid form[3]. While the closed form is generally thermodynamically favored for 5-membered oxaborole rings, the presence of coordinating solvents (like water or alcohols) at neutral/high pH can stabilize the open boronate form[3].

Solution: The dehydrative ring closure must be driven forward using acid catalysis to protonate the hydroxyl group, making it a better leaving group, and by physically removing water.

  • Acidification: Treat the intermediate with aqueous HCl or methanesulfonic acid (MsOH)[4].

  • Dehydration: Evaporate the solvents completely and triturate from a non-coordinating solvent like ethyl acetate, or use a Dean-Stark trap if cyclizing in toluene[4].

Q3: How do I prevent homocoupling byproducts (e.g., biphenyls) during the borylation step?

Causality & Expert Insight: Homocoupling occurs when Pd(II) species oxidize the boronic acid/ester in the presence of trace oxygen, leading to dimerization[1].

Solution:

  • Strict Anaerobic Conditions: Thoroughly degas all solvents by sparging with argon for at least 30 minutes or using freeze-pump-thaw cycles[1].

  • Catalyst State: Ensure your Pd(0) catalyst is not prematurely oxidized, or use a reliable Pd(II) precatalyst that reduces cleanly in situ without consuming your boronic substrate as the reductant.

Step-by-Step Methodologies

Protocol A: Optimized Borylation of ortho-Halo Benzyl Alcohols (Minimizing Protodeboronation)

This protocol utilizes a pinacol ester and mild acetate base to prevent C-B cleavage.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-bromo benzyl alcohol (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv)[1].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times)[1].

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate) via a syringe.

  • Reaction: Heat the mixture to 70–80 °C (avoid exceeding 80 °C to limit thermal protodeboronation) and stir for 12–16 hours.

  • Monitoring: Monitor via LC-MS. The mass of the pinacol boronate intermediate should be the major peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Dehydrative Ring Closure

This protocol forces the dynamic equilibrium toward the closed benzoxaborole form.

  • Hydrolysis/Cyclization: Dissolve the crude pinacol boronate from Protocol A in a mixture of THF and water (4:1 v/v).

  • Acidification: Add 3M aqueous HCl dropwise until the pH reaches 2-3. (Alternatively, for sensitive substrates, 1.0 equiv of Methanesulfonic acid (MsOH) can be used[4]).

  • Stirring: Stir at room temperature for 2-4 hours to ensure complete cleavage of the pinacol ester and concurrent cyclization.

  • Solvent Removal: Critical Step - Concentrate the reaction mixture under reduced pressure to remove THF and water. The removal of water drives the dehydration equilibrium to the closed oxaborole ring[4].

  • Purification: Triturate the resulting solid in cold ethyl acetate or hexanes. Filter and dry under high vacuum to yield the analytically pure benzoxaborole[4].

References

  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore Source: PMC (National Institutes of Health) URL:[Link]

  • Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Large-Scale Purification of Benzoxaborole Therapeutics

Welcome to the Benzoxaborole Scale-Up Support Center. Benzoxaboroles (such as crisaborole and tavaborole) represent a unique class of boron-containing therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxaborole Scale-Up Support Center. Benzoxaboroles (such as crisaborole and tavaborole) represent a unique class of boron-containing therapeutics. Their defining feature—an empty p-orbital on the boron atom—grants them remarkable biological activity but introduces atypical dynamic covalent chemistry during manufacturing. This guide addresses the most critical purification and scale-up bottlenecks encountered by researchers and process chemists.

Module 1: Chromatographic Anomalies & Solvent Adducts

Q: During scale-up chromatography on silica gel, my benzoxaborole product streaks severely, and the isolated mass exceeds the theoretical yield. What is happening?

Causality: Benzoxaboroles possess a Lewis acidic boron atom that readily interacts with the silanol groups on normal-phase silica, causing severe tailing. Furthermore, in the presence of alcohol solvents (e.g., methanol, ethanol) used during elution or sample loading, the boron atom forms a reversible covalent bond, generating a tetrahedral benzoxaborole-alcohol Lewis adduct 1[1]. This adduct increases the apparent mass, artificially inflates yields, and complicates purity analysis.

Protocol: Optimized Silica Gel Chromatography for Benzoxaboroles

  • Stationary Phase Passivation: Pre-treat the silica gel column with 1% acetic acid in the mobile phase to mask active silanol sites.

  • Solvent Selection: Strictly avoid primary alcohols (MeOH, EtOH). Utilize a gradient of Dichloromethane (DCM) and Acetone or Ethyl Acetate (EtOAc).

  • Adduct Reversal: If an alcohol adduct is suspected post-column, dissolve the concentrated fractions in a biphasic mixture of EtOAc and 0.1 M aqueous HCl. Stir for 30 minutes to hydrolyze the adduct.

  • Self-Validation System: Run a 2D-TLC (two-dimensional thin-layer chromatography) using the selected solvent system. If the spot remains tight and moves diagonally without streaking or splitting, the passivation is successful and the adduct has been cleared.

Module 2: The Dehydration/Boroxine Conundrum

Q: Post-purification drying under high vacuum yields a product with a complex, messy 1H-NMR spectrum, despite showing >99% purity on HPLC. Is my API degrading?

Causality: No, it is undergoing reversible dehydration. Benzoxaboroles exist in a dynamic equilibrium with their cyclic trimer anhydrides, known as boroxines. Under high vacuum and elevated temperatures during large-scale drying, water is removed, driving the equilibrium toward the boroxine form 2[2]. Because HPLC uses aqueous mobile phases, the boroxine rapidly hydrolyzes back to the monomer, showing a single clean peak. Conversely, anhydrous NMR solvents (like CDCl3 or DMSO-d6) capture the complex mixture of monomer, dimer, and trimer.

G Monomer Benzoxaborole Monomer (Active API) Dehydration Dehydration (Vacuum / Heat) Monomer->Dehydration - H2O Adduct Lewis Acid-Base Adduct (Solvent Entrapment) Monomer->Adduct + Alcohol (ROH) Boroxine Boroxine Trimer (Impurity Artifact) Dehydration->Boroxine Rehydration Rehydration (Aqueous Workup) Boroxine->Rehydration + H2O Rehydration->Monomer Adduct->Monomer Hydrolysis / Heat

Dynamic equilibrium of benzoxaborole monomer, boroxine trimer, and solvent adducts.

Protocol: Controlled Drying and Rehydration Workflow

  • Controlled Drying: Dry the API at a moderate temperature (<40 °C) under a gentle vacuum (e.g., 50-100 mbar) to prevent excessive desiccation.

  • Rehydration (If Boroxine is Present): Suspend the heavily dehydrated product in a 1:1 mixture of water and a water-miscible solvent (e.g., THF).

  • Equilibration: Stir at room temperature for 2 hours to ensure complete hydrolysis of the boroxine back to the benzoxaborole monomer.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure at 30 °C until just dry.

  • Self-Validation System: Dissolve a 5 mg aliquot of the final dried product in D2O containing a drop of NaOD. The basic environment forces the compound into the tetrahedral boronate anion, collapsing any residual boroxine signals into a single, clean monomeric set of peaks in the 1H-NMR spectrum.

Module 3: Polymorphism and Anti-Solvent Crystallization

Q: When crystallizing Crisaborole on a kilogram scale, we observe batch-to-batch variations in the polymorphic form. How can we consistently isolate the thermodynamically stable Form II?

Causality: Crisaborole exhibits significant polymorphism, primarily driven by the syn- and anti-conformations of the hydroxyl group on the oxaborole ring. Commercial sources often contain unpredictable mixtures of Form I, Form II, and Form III 3[3]. Rapid precipitation traps metastable polymorphs. By using a specific 7:1 (w/w) acetone:water mixture and adding it dropwise to a large volume of water at room temperature, the supersaturation is tightly controlled, allowing the thermodynamically favored Form II to nucleate and grow exclusively [[4]](4].

Quantitative Data on Crisaborole Crystallization Parameters

ParameterSub-optimal Batch ConditionsOptimized Anti-Solvent (Form II)
Solvent System Isopropanol / WaterAcetone / Water (7:1 w/w)
Addition Method Water added dropwise to APIAPI solution added dropwise to Water
Temperature 25–40 °C25 °C (Strictly Controlled)
Polymorphic Form Mixed (Form I, II, III)Pure Form II
Des-amine Impurity ~0.09%< 0.03%
Overall Purity 99.6%> 99.8%

Protocol: Anti-Solvent Crystallization of Crisaborole (Form II)

  • Dissolution: Dissolve 100 g of crude Crisaborole in a mixture of 350 g Acetone and 50 g Water (7:1 w/w ratio) at 25 °C.

  • Filtration: Polish filter the solution through a 0.22 µm membrane to remove any heterogeneous nucleation seeds.

  • Anti-Solvent Addition: Add the API solution dropwise over 30 minutes to 1.0 L of purified water maintained at 25 °C with constant overhead stirring (approx. 250 rpm).

  • Aging: Stir the resulting suspension for 1 to 2 hours at room temperature to allow complete polymorphic transition to Form II.

  • Isolation: Filter the crystals and dry under vacuum at 40 °C.

  • Self-Validation System: Perform Powder X-Ray Diffraction (PXRD) on the dried crystals. Form II is validated by characteristic diffraction peaks at specific 2θ angles (e.g., distinct from the Form I syn-conformation lattice).

Module 4: Impurity Control via Flow Chemistry

Q: During the lithiation/borylation step of benzoxaborole synthesis, we see high levels of des-bromo and dimer impurities upon scale-up. How can we mitigate this?

Causality: The classical batch synthesis of benzoxaboroles relies on a halogen-lithium exchange at cryogenic temperatures (-78 °C). In large-scale batch reactors, poor heat and mass transfer lead to localized warming, which promotes side reactions such as protonation (yielding the des-bromo impurity) or Wurtz-Fittig-type coupling. Transitioning to continuous flow chemistry allows for precise temperature control and ultra-fast mixing, ensuring that the highly exothermic organolithium reaction is instantly quenched or borylated before degradation pathways can occur [[5]](5].

Protocol: Continuous Flow Borylation

  • System Priming: Prime a continuous flow reactor equipped with dual micromixers with anhydrous THF.

  • Reagent Delivery: Pump the brominated precursor and n-Butyllithium solutions simultaneously into the first micromixer maintained at -50 °C to -60 °C.

  • Borylation: Route the lithiated intermediate immediately into a second micromixer where it intersects with a stream of triisopropyl borate.

  • Quenching: Direct the reactor effluent into an inline quench module containing 3M HCl.

  • Self-Validation System: Monitor the reactor output via inline ReactIR or at-line UPLC. The absence of the des-bromo peak confirms optimal flow rates and heat dissipation, validating the residence time.

References
  • Title: Benzoxaborole compounds and formulations thereof. Source: Google Patents.
  • Title: Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Source: ResearchGate.
  • Title: Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. Source: ResearchGate.
  • Title: Process for the preparation of crisaborole in a stable crystal form. Source: Google Patents.
  • Title: Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Source: ACS Omega.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Interpreting NMR Spectra of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Executive Summary The compound 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a functionalized benzoxaborole, a privileged pharmacophore in modern drug discovery (e.g., tavaborole, crisaborole). Unlike standard small m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a functionalized benzoxaborole, a privileged pharmacophore in modern drug discovery (e.g., tavaborole, crisaborole). Unlike standard small molecules, benzoxaboroles exist in a dynamic, pH-dependent equilibrium between a closed cyclic hemiboronic acid and an open acyclic boronic acid [1]. Furthermore, the presence of the


B nucleus introduces significant quadrupolar relaxation effects, while the aminomethyl substitution at the C3 position generates a chiral center.

This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) methodologies—standard 1D (


H/

C), heteronuclear (

B), and 2D NMR—for the structural elucidation of this specific building block. By understanding the causality behind spectral artifacts, researchers can establish a self-validating analytical system to accurately confirm structural integrity and purity.

Comparative Analysis of NMR Modalities

Relying solely on standard


H NMR for benzoxaboroles often leads to misinterpretation due to missing or broadened carbon signals and complex proton splitting. Table 1 compares the utility and limitations of alternative NMR approaches.
Table 1: Performance Comparison of NMR Modalities for Benzoxaborole Elucidation
Analytical ModalityPrimary UtilityResolution of C3 Chiral CenterDetection of Boron HybridizationKey Limitations
1D

H &

C NMR
Core scaffold verification, general purity assessment.Low. Diastereotopic protons often overlap or appear as complex multiplets.None. Cannot directly observe the boron atom's state.Quadrupolar relaxation broadens C3a/C7a

C signals, often rendering them invisible.
1D

B NMR
Direct observation of boron electronic environment and pKa determination.None. High. Easily distinguishes trigonal planar (

) from tetrahedral (

) states.
Broad linewidths (

Hz) obscure fine scalar coupling.
2D HSQC / HMBC Exact assignment of the aminomethyl group and quaternary carbons.High. Resolves the ABX spin system of the C3-CH-CH

-NH

network.
Indirect. HMBC can show correlations to carbons adjacent to boron.Time-intensive; requires higher sample concentrations.

Mechanistic Insights: The Causality Behind the Spectra

To build a trustworthy analytical protocol, one must understand the physical chemistry dictating the NMR behavior of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol.

A. Quadrupolar Broadening of Adjacent Nuclei

The


B nucleus possesses a nuclear spin of 

and a significant quadrupole moment. Interaction with the molecule's electric field gradient causes rapid spin-lattice (

) and spin-spin (

) relaxation. This rapid relaxation partially decouples the boron from adjacent nuclei. Consequently, in

C NMR, the carbons directly attached to boron (C3a and C7a) undergo severe line broadening, often disappearing into the baseline at room temperature. Solution: To observe these carbons, researchers must use low-temperature NMR (to slow relaxation) or rely on 2D HMBC correlations from the aromatic protons.
B. The C3 Chiral Center and Diastereotopic Protons

The attachment of the aminomethyl group (-CH


NH

) at the C3 position creates a stereocenter. Because of this chirality, the two protons of the adjacent methylene group are diastereotopic —they reside in permanently different magnetic environments regardless of bond rotation. Instead of a simple doublet, these protons couple to each other (geminal coupling,

Hz) and to the C3 methine proton (vicinal coupling,

), resulting in a complex ABX spin system .
C. Dynamic Equilibrium and pH-Dependent Hybridization

The oxaborole ring lowers the pKa of the boronic acid to


7.2–7.3, compared to 

8.8 for standard phenylboronic acids [3]. In neutral or acidic media (e.g., standard DMSO-

), the boron is trigonal planar (

) and neutral, appearing as a broad peak at

30-33 ppm
in

B NMR. In basic media (pH > 8), the boron accepts a hydroxide ion, converting to a tetrahedral boronate anion (

). This increases electron shielding, shifting the

B signal dramatically upfield to

1-10 ppm
[2].

Validated Experimental Workflows

To ensure a self-validating system, the following step-by-step protocols should be executed concurrently.

NMR_Workflow A Sample: 3-(aminomethyl)benzoxaborole B Solvent Selection (DMSO-d6 vs. D2O/Buffer) A->B C1 1H & 13C 1D NMR (Core Scaffold & Purity) B->C1 C2 11B NMR (Hybridization State) B->C2 C3 2D NMR (HSQC/HMBC) (C3-Aminomethyl Assignment) B->C3 D1 Identify Peak Broadening (Quadrupolar 11B Relaxation) C1->D1 D2 Determine pKa & Ring State (sp2 ~30 ppm vs sp3 ~1-10 ppm) C2->D2 D3 Resolve Diastereotopic Protons (C3 Chiral Center) C3->D3

Workflow for comprehensive NMR structural elucidation of 3-(aminomethyl)benzoxaborole derivatives.

Protocol 1: Variable pH B NMR Titration

Objective: Validate the intact oxaborole ring and determine structural state.

  • Preparation: Dissolve 15 mg of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol in 0.6 mL of a D

    
    O/H
    
    
    
    O (1:9) mixture.
  • Baseline Acquisition: Acquire a standard

    
    B NMR spectrum (typically at 128 MHz for a 400 MHz magnet) using a quartz NMR tube to eliminate the broad borosilicate glass background signal (
    
    
    
    20 ppm).
  • Titration: Adjust the pH incrementally from 4.0 to 10.0 using 0.1 M NaOD or DCl.

  • Analysis: Plot the chemical shift fraction (

    
     vs 
    
    
    
    ) against pH. The inflection point confirms the operational pKa (
    
    
    7.3), validating the oxaborole structure against acyclic impurities [2].
Protocol 2: 2D HSQC/HMBC for C3 Assignment

Objective: Unambiguously assign the diastereotopic aminomethyl protons.

  • Preparation: Dissolve 20 mg of the compound in 0.6 mL DMSO-

    
    .
    
  • HSQC Acquisition: Run a

    
    H-
    
    
    
    C HSQC experiment. Look for the carbon signal at
    
    
    45 ppm (aminomethyl carbon). You will observe two distinct proton cross-peaks (
    
    
    2.8 ppm and
    
    
    3.1 ppm) correlating to this single carbon, confirming the diastereotopic nature of the -CH
    
    
    - group.
  • HMBC Acquisition: Run a

    
    H-
    
    
    
    C HMBC experiment. The C3 methine proton (
    
    
    5.2 ppm) should show long-range
    
    
    correlations to the aromatic carbons (C4, C7a), confirming ring closure.

Quantitative Data Summary

Table 2: Expected NMR Chemical Shifts (in DMSO- )
NucleusChem. Shift (ppm)MultiplicityAssignmentMechanistic Note

H

9.0
Broad SingletB-OHExchanges with D

O; broad due to

B quadrupolar relaxation.

H
7.3 – 7.8Multiplets (4H)Aromatic (C4-C7)Standard aromatic splitting.

H

5.2
dd / MultipletC3 Methine (-CH-O-)Couples to the adjacent diastereotopic CH

protons.

H

2.8 &

3.1
ABX Multiplets-CH

-NH

Diastereotopic protons due to C3 chirality.

C

120 – 150
SingletsAromatic CarbonsC3a and C7a may be missing/broad due to boron proximity.

C

80.0
SingletC3 CarbonDownfield shifted due to adjacent oxygen.

C

45.0
SingletAminomethyl CarbonConfirmed via HSQC cross-peaks.

B

30.0 – 33.0
Broad SingletCore Boron (

)
Shifts to <10 ppm if pH is raised above 8.0.

References

  • Title: Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore Source: Journal of the American Chemical Society URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore Source: ACS Medicinal Chemistry Letters URL: [Link]

Comparative

Comparative Efficacy of Benzoxaboroles vs. Triazole Antifungals: A Mechanistic and Experimental Guide

Introduction The development of targeted antifungal therapies has historically been dominated by azoles, specifically triazoles, which disrupt fungal cell membrane integrity. However, the rise of recalcitrant dermatophyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of targeted antifungal therapies has historically been dominated by azoles, specifically triazoles, which disrupt fungal cell membrane integrity. However, the rise of recalcitrant dermatophyte infections and the anatomical challenges of treating conditions like onychomycosis have necessitated the development of novel pharmacophores. Enter the benzoxaboroles—a class of boron-containing small molecules that pivot away from membrane disruption to target fungal protein synthesis.

This guide provides an objective, data-driven comparison of benzoxaboroles (e.g., tavaborole) and traditional triazoles (e.g., fluconazole, itraconazole), analyzing their mechanistic divergence, experimental validation protocols, and comparative efficacy for researchers and drug development professionals.

Mechanistic Divergence: CYP51 Inhibition vs. Aminoacyl-tRNA Trapping

To understand the efficacy profiles of these two classes, we must first examine the causality of their fungistatic and fungicidal activities.

Triazoles: Triazoles exert their effect by binding to the heme iron of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. This inhibition halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols. The resulting membrane stress alters membrane fluidity and function, ultimately arresting fungal growth [1].

Benzoxaboroles: Benzoxaboroles operate via a fundamentally different pathway. They target the cytoplasmic leucyl-tRNA synthetase (LeuRS), an enzyme responsible for attaching the amino acid leucine to its corresponding tRNA. Benzoxaboroles bind to the CP1 editing domain of LeuRS. The unique boron atom in the benzoxaborole scaffold forms a stable, covalent adduct with the cis-diols of the terminal ribose of tRNA^Leu. This process, known as the oxaborole tRNA-trapping (OBORT) mechanism, locks the enzyme in an inactive state, abruptly halting protein translation and inducing cell death [2].

MoA_Comparison cluster_triazole Triazole Antifungals cluster_benzoxaborole Benzoxaborole Antifungals T_Drug Triazoles (e.g., Itraconazole) T_Target Inhibit CYP51 (Lanosterol 14α-demethylase) T_Drug->T_Target T_Effect Ergosterol Depletion & Toxic Sterol Accumulation T_Target->T_Effect T_Outcome Membrane Disruption T_Effect->T_Outcome CellDeath Fungal Cell Death T_Outcome->CellDeath B_Drug Benzoxaboroles (e.g., Tavaborole) B_Target Bind LeuRS Editing Site (CP1 Domain) B_Drug->B_Target B_Effect OBORT Mechanism: tRNA-Boron Adduct Formation B_Target->B_Effect B_Outcome Translation Arrest B_Effect->B_Outcome B_Outcome->CellDeath

Figure 1: Mechanistic divergence between Triazole and Benzoxaborole antifungal classes.

Experimental Methodologies: Validating Efficacy and Penetration

When comparing these classes, standard in vitro assays often fail to capture the physiological barriers of fungal infections, particularly the keratin-rich environment of the nail bed. The following self-validating protocols are essential for an objective comparison.

Protocol A: Keratin-Adjusted Broth Microdilution (MIC) Assay

Standard CLSI M38 guidelines determine the Minimum Inhibitory Concentration (MIC) but do not account for drug-keratin binding, which can sequester lipophilic drugs and artificially inflate their apparent in vivo efficacy.

  • Preparation: Prepare RPMI 1640 broth microdilution plates with serial dilutions of the test agents (e.g., tavaborole, itraconazole).

  • Keratin Addition: Supplement a parallel set of plates with 5% (w/v) keratin powder to simulate the nail matrix.

  • Inoculation: Inoculate with standardized suspensions (10^4 CFU/mL) of Trichophyton rubrum or Trichophyton mentagrophytes.

  • Incubation & Readout: Incubate at 35°C for 4-7 days. The MIC is the lowest concentration yielding 100% visual growth inhibition. Causality Insight: Triazoles are highly lipophilic and bind strongly to keratin, often resulting in a 10- to 50-fold increase in MIC in the presence of keratin. Benzoxaboroles are hydrophilic and maintain their MIC, demonstrating superior bioavailability in keratinized tissues [3].

Protocol B: Ex Vivo Transungual Penetration Assay (Franz Diffusion Cell)

To evaluate the ability of the drug to reach the deep nail bed, a Franz diffusion cell workflow is utilized.

  • Mounting: Mount human cadaveric toenails between the donor and receptor compartments of a Franz diffusion cell.

  • Dosing: Apply a standardized dose of the topical formulation (e.g., 5% tavaborole solution vs. reference triazole lacquers) to the dorsal surface.

  • Incubation: Maintain the system at 32°C for 14 days, sampling the receptor fluid daily to measure flux.

  • Extraction: Post-incubation, section the nail, extract the drug using a solvent (e.g., methanol), and quantify via HPLC-MS/MS. Causality Insight: Penetration is inversely proportional to molecular weight. Tavaborole (MW: 152 Da) exhibits a significantly higher flux rate through the dense keratin network compared to larger triazoles like itraconazole (MW: 705 Da) [4].

Workflow Prep Human Cadaver Nail Preparation Dosing Topical Dosing (Drug + Vehicle) Prep->Dosing Incubation Franz Cell Incubation (14 Days) Dosing->Incubation Extraction Keratin Extraction & HPLC Analysis Incubation->Extraction Data Quantify Penetration (µg/cm²) Extraction->Data

Figure 2: Ex vivo Franz diffusion cell workflow for quantifying transungual drug penetration.

Comparative Efficacy Data

The structural and mechanistic differences between these classes translate directly into their pharmacokinetic and pharmacodynamic profiles. The table below summarizes the comparative metrics derived from the aforementioned assays.

Metric / PropertyBenzoxaboroles (e.g., Tavaborole)Triazoles (e.g., Itraconazole)
Primary Target Leucyl-tRNA synthetase (LeuRS)Lanosterol 14α-demethylase (CYP51)
Molecular Weight ~152 Da~705 Da
Keratin Affinity Low (Hydrophilic)High (Lipophilic)
MIC90 (T. rubrum) 1.0 - 2.0 µg/mL0.06 - 0.5 µg/mL
MIC Shift with 5% Keratin Negligible (No significant change)Significant (10x to 50x increase)
Transungual Penetration High (Superior flux via small MW)Low to Moderate (Restricted by MW)
Cross-Resistance None with azoles/echinocandinsHigh within the azole class

Resistance Mechanisms and Mutational Analysis

Understanding the evolutionary escape routes of fungi is critical for drug development.

Triazole Resistance: Fungi typically develop resistance to triazoles through point mutations in the ERG11 gene (altering the CYP51 binding pocket) or through the upregulation of ATP-binding cassette (ABC) multidrug efflux pumps (e.g., CDR1, MDR1). This often confers broad cross-resistance across the entire azole class [1].

Benzoxaborole Resistance: Because benzoxaboroles target a completely distinct pathway, they retain full efficacy against azole-resistant strains. Resistance to benzoxaboroles is rare but can be induced in vitro via spontaneous mutations in the CP1 editing domain of LeuRS. Specifically, mutations at distal residues such as Asp487 and Lys510 disrupt the electrostatic stabilization required for the enzyme to trap the tRNA-boron adduct, thereby reducing drug binding affinity [5].

Conclusion

While triazoles remain a cornerstone of systemic antifungal therapy due to their potent intrinsic activity against CYP51, their physicochemical properties limit their utility in localized, keratin-rich environments like the nail bed. Benzoxaboroles represent a rational, structure-driven evolution in antifungal design. By leveraging a low molecular weight, low keratin affinity, and a novel boron-mediated mechanism of action (OBORT), benzoxaboroles overcome the physical and biological resistance barriers that traditionally hinder triazoles.

References

  • Title: Updated Perspectives on the Diagnosis and Management of Onychomycosis Source: Clinical, Cosmetic and Investigational Dermatology (Dove Medical Press) URL: [Link]

  • Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism Source: ACS Chemical Biology URL: [Link]

  • Title: Spotlight on tavaborole for the treatment of onychomycosis Source: Drug Design, Development and Therapy (Dove Medical Press) URL: [Link]

  • Title: Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis Source: Journal of the American Academy of Dermatology URL: [Link]

  • Title: Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap Source: Journal of Biological Chemistry URL: [Link]

Validation

Validating Antimicrobial Activity: A Comparative Guide to Boron vs. Non-Boron Pharmacophores

The integration of boron into antimicrobial drug discovery has fundamentally altered the landscape of medicinal chemistry. Unlike traditional carbon-based scaffolds, boron atoms possess a vacant p-orbital, allowing them...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of boron into antimicrobial drug discovery has fundamentally altered the landscape of medicinal chemistry. Unlike traditional carbon-based scaffolds, boron atoms possess a vacant p-orbital, allowing them to act as potent Lewis acids. This unique electronic property enables boron pharmacophores to form reversible covalent bonds with biological nucleophiles—such as the catalytic serine residues in enzymes or the cis-diols of RNA—mimicking transition states with exceptional affinity.

This guide provides a rigorous, objective comparison between boron-containing agents and their non-boron counterparts, detailing the mechanistic divergence, quantitative performance, and the self-validating experimental frameworks required to evaluate them.

Mechanistic Divergence: Boron vs. Non-Boron Pharmacophores

To validate these compounds, researchers must first understand the distinct thermodynamic and structural pathways they utilize to neutralize microbial targets.

Serine β-Lactamase Inhibition (Vaborbactam vs. Avibactam)

The rise of carbapenem-resistant Enterobacteriaceae (CRE) has necessitated novel β-lactamase inhibitors (BLIs).

  • Non-Boron (Avibactam): Utilizes a diazabicyclooctane (DBO) core. Upon nucleophilic attack by the active-site serine, the DBO ring opens to form a stable, reversible acyl-enzyme complex.

  • Boron (Vaborbactam): Utilizes a cyclic boronic acid structure. When attacked by the catalytic serine, the boron atom undergoes a hybridization shift from trigonal planar (sp2) to tetrahedral (sp3). This forms a reversible covalent bond that perfectly mimics the tetrahedral intermediate of β-lactam hydrolysis (1[1]). This transition-state mimicry grants vaborbactam profound affinity for Klebsiella pneumoniae carbapenemase (KPC)[1].

Aminoacyl-tRNA Synthetase Inhibition (Tavaborole vs. Ciclopirox)

Topical treatments for onychomycosis face extreme barriers in nail plate penetration and target specificity.

  • Non-Boron (Ciclopirox): Acts primarily by chelating polyvalent cations (Fe3+, Al3+), thereby disrupting multiple metal-dependent enzymes involved in cellular metabolism.

  • Boron (Tavaborole): Employs a highly specific oxaborole tRNA-trapping mechanism. The boron atom forms a stable adduct with the cis-diols of the terminal ribose of tRNALeu within the editing site of the fungal leucyl-tRNA synthetase (LeuRS) (2[2]). This traps the tRNA, halting protein synthesis and triggering fungal cell death (3[3]).

MOA Target Target Enzyme (e.g., Serine β-Lactamase) BoronResult Tetrahedral Intermediate Mimic (Reversible) Target->BoronResult NonBoronResult Acyl-Enzyme Complex (Reversible/Irreversible) Target->NonBoronResult Boron Boron Pharmacophore (Empty p-orbital) Boron->Target Nucleophilic Attack (sp2 to sp3 transition) NonBoron Non-Boron Pharmacophore (e.g., DBO core) NonBoron->Target Nucleophilic Attack (Ring opening)

Fig 1: Mechanistic divergence of boron vs. non-boron pharmacophores upon enzyme binding.

Quantitative Performance Profiles

The structural differences between these pharmacophores manifest directly in their pharmacokinetic and pharmacodynamic profiles. The tables below summarize the quantitative advantages and limitations of each class.

Table 1: β-Lactamase Inhibitor Comparison
FeatureVaborbactam (Boron)Avibactam (Non-Boron DBO)Tazobactam (Non-Boron)
Pharmacophore Cyclic boronic acidDiazabicyclooctane (DBO)Penicillanic acid sulfone
Primary Target Class A & C Serine β-lactamasesClass A, C, & some D β-lactamasesClass A β-lactamases
Binding Mechanism Reversible covalent (tetrahedral mimic)Reversible covalent (acyl-enzyme)Irreversible covalent (suicide inhibitor)
KPC Inhibition (Ki) Highly potent (~0.022 - 0.18 μM)Highly potentInactive
Table 2: Antifungal Agent Comparison (LeuRS Inhibitors vs. Traditional)
FeatureTavaborole (Boron)Ciclopirox (Non-Boron)
Pharmacophore BenzoxaboroleHydroxypyridinone
Mechanism of Action Inhibits Leucyl-tRNA synthetaseChelates polyvalent cations (Fe3+, Al3+)
Binding Dynamics Oxaborole tRNA-trapping (stable adduct)Metal ion chelation (disrupts metabolism)
Nail Penetration Superior (low MW, water soluble)Limited (requires higher concentrations)

Self-Validating Experimental Protocols

To objectively validate the efficacy and mechanism of boron-containing antimicrobials, researchers must employ self-validating experimental designs. The following protocols explain not just the steps, but the causality behind the methodology.

Enzyme Kinetics & Reversibility (Jump-Dilution Assay)

Objective: To determine whether the inhibitor-enzyme complex is reversible or irreversible, a critical distinction between boron-based transition-state analogs and traditional suicide inhibitors. Causality: Boron pharmacophores utilize an empty p-orbital to act as a Lewis acid, forming a reversible covalent bond with the active-site serine (4[4]). To prove this reversibility in vitro, we must force the equilibrium backward. By pre-incubating the enzyme and inhibitor at high concentrations and then rapidly diluting the mixture into a vast excess of substrate, a reversible inhibitor will dissociate, restoring enzyme activity over time. Step-by-Step Methodology:

  • Pre-incubation: Incubate the target enzyme (e.g., KPC-2) with the test compound at a concentration of 10 × IC50 for 30 minutes at 37°C to ensure >90% complex formation.

  • Jump-Dilution: Rapidly dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of a reporter substrate (e.g., 100 μM Nitrocefin).

  • Kinetic Monitoring: Immediately measure absorbance at 482 nm continuously for 60 minutes to monitor the hydrolysis of Nitrocefin.

  • Data Analysis: Plot the progress curve. A concave-up curve indicates the slow release of the inhibitor and recovery of enzyme velocity.

Self-Validation Mechanism: The assay must include two internal controls. A No-Inhibitor Control confirms the maximum uninhibited velocity of the enzyme post-dilution. An Irreversible Control (using a known suicide inhibitor like clavulanate) must yield a flat line post-dilution. If the irreversible control regains activity, the dilution factor is insufficient or the enzyme concentration exceeds the inhibitor stoichiometry, invalidating the run.

Checkerboard Synergy & Time-Kill Kinetics

Objective: To quantify the potentiation effect of the inhibitor on a primary antibiotic and determine if the combination is bactericidal. Causality: Boron-based β-lactamase inhibitors (like vaborbactam) lack intrinsic antibacterial activity; their sole function is to protect the partner β-lactam from hydrolysis[1]. Therefore, standard MIC assays are insufficient. We must use a checkerboard matrix to map the precise concentration at which the inhibitor rescues the antibiotic, followed by time-kill kinetics to prove that the rescued antibiotic maintains its bactericidal lethality. Step-by-Step Methodology:

  • Checkerboard Matrix: Prepare a 96-well plate with serial two-fold dilutions of the primary antibiotic (e.g., meropenem) on the x-axis and the inhibitor on the y-axis.

  • Inoculation: Add the bacterial suspension to yield a final inoculum of

    
     CFU/mL. Incubate for 18-24 hours at 37°C.
    
  • FIC Index Calculation: Determine the Fractional Inhibitory Concentration (FIC) index. Synergy is defined as an FIC index ≤ 0.5.

  • Time-Kill Setup: Select the optimal synergistic concentration. Inoculate flasks containing this combination with

    
     CFU/mL of the test strain.
    
  • Sampling & Plating: Extract aliquots at 0, 2, 4, 8, and 24 hours. Serially dilute and plate on Mueller-Hinton agar to count viable colonies. A ≥3 log10 reduction in CFU/mL indicates bactericidal activity.

Self-Validation Mechanism: To prove the inhibitor is acting purely on the target enzyme and not via off-target toxicity, the assay must be run in parallel against an Isogenic Knockout Mutant (a strain lacking the target β-lactamase). If the inhibitor lowers the MIC of the primary antibiotic in the knockout strain, it possesses confounding intrinsic antibacterial activity, invalidating its classification as a pure potentiator.

Workflow Start Pharmacophore Library MIC Broth Microdilution (Determine MIC) Start->MIC Synergy Checkerboard Assay (Calculate FIC Index) Start->Synergy Enzyme Enzyme Kinetics (IC50 / Ki Determination) Start->Enzyme TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Select 1x, 4x, 8x MIC Synergy->TimeKill Optimal Combo Reversibility Jump-Dilution Assay (Assess Reversibility) Enzyme->Reversibility 10x IC50 Pre-incubation

Fig 2: Self-validating experimental workflow for evaluating antimicrobial pharmacophores.

References

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed. nih.gov. 3

  • 204427Orig1s000 (Tavaborole Mechanism of Action). accessdata.fda.gov. 2

  • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One. 4

  • Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy (asm.org). 1

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. MDPI. 5

Sources

Comparative

Structural Insights and Comparative Efficacy of 3-(Aminomethyl)benzoxaboroles as LeuRS Inhibitors

As the landscape of antimicrobial resistance evolves, the need for novel mechanisms of action has never been more critical. The benzoxaborole class of compounds has emerged as a breakthrough in targeting aminoacyl-tRNA s...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance evolves, the need for novel mechanisms of action has never been more critical. The benzoxaborole class of compounds has emerged as a breakthrough in targeting aminoacyl-tRNA synthetases. Specifically, the compound 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol represents a pivotal structural evolution from early antifungal core benzoxaboroles (like Tavaborole) to highly potent, broad-spectrum antibacterial and antiparasitic agents[1].

In this guide, we will objectively compare the biochemical performance of the 3-aminomethyl substituted benzoxaboroles against their core predecessors. By analyzing X-ray crystallography data, we will uncover the structural causality behind their enhanced efficacy and provide a self-validating methodology for co-crystallizing these ternary complexes.

The OBORT Mechanism: A Structural Primer

Benzoxaboroles exert their antimicrobial effect via the Oxaborole tRNA-Trapping (OBORT) mechanism [2]. Leucyl-tRNA synthetase (LeuRS) contains two distinct active sites: a synthetic site that aminoacylates tRNA, and an editing site that hydrolyzes mischarged non-cognate amino acids (like norvaline or isoleucine) to ensure translational fidelity[3].

When a benzoxaborole enters the editing site, its electron-deficient boron atom (possessing an empty p-orbital) acts as a Lewis acid. It forms a reversible, bidentate covalent bond with the cis-diols of the 3'-terminal adenosine (Ade76) of the tRNA[4]. This creates a stable spiroborate adduct that physically traps the tRNA in the editing site, halting protein synthesis[3].

Fig 1: The Oxaborole tRNA-Trapping (OBORT) mechanism pathway.

Comparative Performance: Core vs. 3-Aminomethyl Substitution

Early core benzoxaboroles (e.g., AN2679) demonstrated excellent antifungal activity but exhibited poor biochemical activity against bacterial targets like Escherichia coli or Mycobacterium tuberculosis[3].

To objectively evaluate the impact of the 3-aminomethyl substitution, we compare the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) of the core scaffold against its 3-aminomethyl derivatives (e.g., AN3017).

Quantitative Performance Comparison
CompoundStructural ModificationTarget PathogenLeuRS IC50 (µM)MIC (µg/mL)
AN2679 Core BenzoxaboroleM. tuberculosis21.37.5
AN3017 3-(Aminomethyl) substitutionM. tuberculosis0.641.8
AN3016 3-(Aminomethyl) + 7-substitutionM. tuberculosis3.51.0
Compound 1 3-(Aminomethyl) + 7-ethoxyM. tuberculosis0.280.26

Data derived from comparative biochemical assays[5],[6].

Structural Causality Behind the Data

Why does the simple addition of a 3-aminomethyl group improve the IC50 from 21.3 µM to 0.64 µM?

X-ray crystallography of the E. coli LeuRS editing domain bound to a non-cognate amino acid (methionine or norvaline) reveals a highly specific amine-binding pocket[7]. The amino group of the non-cognate amino acid forms critical hydrogen bonds with residues Asp342 , Asp345 , and the carbonyl backbone of Met336 [3].

The core benzoxaborole lacks the geometry to engage this pocket. However, the 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol scaffold acts as a perfect structural mimic. The 3-aminomethyl group projects directly into this amine-binding pocket, capturing these exact hydrogen bond interactions[8]. This drastically lowers the dissociation constant of the ternary complex, shifting the compound from a weak binder to a highly potent, slow-tight-binding inhibitor[7].

Self-Validating Experimental Protocol: Co-Crystallization

To verify these structural claims, researchers must generate high-resolution X-ray diffraction data. Below is a self-validating, step-by-step methodology for the co-crystallization of M. tuberculosis LeuRS with a 3-(aminomethyl)benzoxaborole inhibitor.

Methodological Causality & Workflow

Step 1: Ternary Complex Assembly

  • Action: Prepare a solution containing 10 mg/mL LeuRS, 5 mM Adenosine Monophosphate (AMP), and 1 mM 3-(aminomethyl)benzoxaborole[9].

  • Causality: While full-length tRNA can be used, AMP acts as a highly effective, low-molecular-weight surrogate for the 3'-terminal adenosine (Ade76) of the tRNA acceptor stem[5]. This simplifies the crystallization matrix while accurately capturing the bidentate spiroborate adduct formation[2].

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 2 µL of the complex solution with 2 µL of a reservoir solution containing 0.1 M Bis-Tris (pH 5.5), 17% (wt/vol) PEG 10000, and 0.2 M ammonium acetate. Seal over a 500 µL reservoir and incubate at 20°C[9].

  • Causality: The hanging-drop method allows for slow, controlled vapor equilibration. As water leaves the drop, the precipitant (PEG) concentration gradually rises, gently pushing the protein into a supersaturated state to promote ordered nucleation rather than amorphous precipitation.

Step 3: Kinetics Optimization & Validation

  • Action: Monitor crystal growth over 4 to 5 days[7].

  • Validation Checkpoint: Observe the drops under a polarized light microscope. The presence of birefringence (glowing under cross-polarization) confirms ordered protein crystallization. If heavy twinning (clustered, overlapping plates) is observed, lower the PEG 10000 concentration from 22% to 17%[9]. Slower growth kinetics drastically improve the internal order of the crystal lattice, leading to higher resolution diffraction data.

Step 4: Cryoprotection and Harvesting

  • Action: Briefly soak the harvested crystals in a mother liquor supplemented with 15% (vol/vol) ethylene glycol before flash-freezing directly in liquid nitrogen[9].

  • Causality: Water expands when it freezes, forming crystalline ice that will shatter the delicate protein lattice and dominate the X-ray diffraction pattern with ice rings. Ethylene glycol acts as a cryoprotectant, forcing the water to freeze into an amorphous glass (vitrification), preserving the atomic structure of the LeuRS-inhibitor complex.

Fig 2: Self-validating workflow for LeuRS-benzoxaborole co-crystallization.

Conclusion

The transition from core benzoxaboroles to 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol derivatives represents a masterclass in structure-guided drug design. By utilizing X-ray crystallography to identify the amine-binding pocket of the LeuRS editing domain, researchers successfully engineered a molecular substituent that perfectly mimics non-cognate amino acids. This structural synergy not only traps the tRNA via the OBORT mechanism but anchors the inhibitor with unprecedented affinity, unlocking a new frontier of potent antibacterial and antiparasitic therapeutics.

References

1.[1] Palencia, A., et al. "Cryptosporidium and Toxoplasma Parasites Are Inhibited by a Benzoxaborole Targeting Leucyl-tRNA Synthetase." Antimicrobial Agents and Chemotherapy. 1 2.[3] Hernandez, V., et al. "Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy. 3 3.[5] Palencia, A., et al. "Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase." Antimicrobial Agents and Chemotherapy. 5 4.[8] Zhang, Y., et al. "Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents." MDPI. 8 5.[6] Zhang, Y., et al. "Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents." RSC Advances. 6 6.[9] Palencia, A., et al. "Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase." PMC. 9 7.[2] Kmentova, I., et al. "Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase." MDPI.2 8.[4] "Structural Class of ARS Inhibitors." Encyclopedia MDPI. 4 9.[7] Hernandez, V., et al. "Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy. 7

Sources

Validation

elemental analysis standards for organoboron compound verification

Elemental Analysis Standards for Organoboron Compound Verification: Overcoming the Boron Carbide Trap Organoboron compounds are foundational to modern synthetic chemistry, serving as critical intermediates in Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Organoboron Compound Verification: Overcoming the Boron Carbide Trap

Organoboron compounds are foundational to modern synthetic chemistry, serving as critical intermediates in Suzuki-Miyaura cross-coupling and acting as highly effective active pharmaceutical ingredients (APIs)[1]. However, verifying their structural purity through standard elemental analysis (EA) presents a notorious analytical challenge.

As a Senior Application Scientist, I frequently review analytical reports where the carbon mass fraction (%C) of a synthesized, high-purity organoboron compound falls significantly below its theoretical value. Novice researchers often misinterpret this as a synthesis failure. In reality, it is an analytical artifact. This guide deconstructs the mechanistic failures of standard CHN analysis, objectively compares it against optimized methodologies, and provides self-validating protocols to ensure accurate organoboron verification.

The Mechanistic Trap: Boron Carbide Formation

In a standard CHN analyzer, a sample undergoes flash combustion at approximately 1000°C in an oxygen-enriched helium atmosphere. The objective is to quantitatively convert all carbon into carbon dioxide (CO₂). However, during the primary combustion of boron-containing compounds, elemental boron acts as a highly reactive intermediate[2].

The Causality: Instead of fully oxidizing, the boron reacts with the surrounding carbon matrix to form boron carbide (B₄C)[2]. Boron carbide is an extremely refractory ceramic with a melting point exceeding 2400°C. Once B₄C forms in the combustion tin capsule, it completely resists further oxidation under standard EA conditions. This effectively traps a stoichiometric fraction of the carbon, preventing its release as CO₂ and resulting in a falsely low %C readout that fails standard publication purity thresholds (±0.3%).

Comparative Analysis of Verification Methods

To achieve accurate quantification, the analytical approach must be fundamentally altered to either suppress B₄C formation or bypass carbon quantification entirely in favor of direct boron measurement. We compare standard CHN against Modified CHN (using combustion aids) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

Table 1: Comparative Performance & Experimental Data for Organoboron Verification (Experimental baseline: Phenylboronic Acid, Theoretical %C = 59.11%, %B = 8.87%)

Analytical MethodTarget Element(s)Typical Experimental RecoverySample Prep ComplexityPrimary Mechanistic Limitation
Standard CHNS C, H, N, S52.4% C (Fails verification)LowB₄C formation irreversibly traps carbon during combustion.
Modified CHNS (+V₂O₅) C, H, N, S59.0% C (Passes verification)ModerateRequires precise additive-to-sample mass ratios to ensure complete fluxing.
ICP-OES B (and metals)99.8% B (Passes verification)HighSevere boron memory effects in standard quartz plasma introduction systems.

Self-Validating Experimental Protocols

Protocol 1: Modified CHN Analysis via V₂O₅ Fluxing

To prevent B₄C formation, we introduce a combustion aid—typically vanadium pentoxide (V₂O₅) or tungsten trioxide (WO₃)—directly into the sample capsule[3].

The Causality: V₂O₅ acts as both a localized oxygen donor and a fluxing agent[4]. It lowers the melting point of the combustion mixture, promoting the thermodynamic formation of a boron trioxide (B₂O₃) glass rather than refractory B₄C. This ensures 100% of the carbon is liberated as CO₂.

Step-by-Step Methodology:

  • Capsule Preparation: Tare a clean tin capsule on a microbalance.

  • Sample Weighing: Accurately weigh 1.5 to 2.0 mg of the organoboron analyte into the capsule.

  • Additive Integration: Add 10 to 15 mg of high-purity V₂O₅ directly on top of the sample. Crucial: The additive-to-sample mass ratio must be at least 5:1 to ensure sufficient fluxing.

  • Combustion: Seal the capsule and analyze using a standard CHN combustion cycle (e.g., 960°C oxidation furnace, 115 mL/min O₂ flow for 60 seconds).

  • Self-Validation System: Run a highly pure, commercially available organoboron standard (e.g., phenylboronic acid) every 10 samples. If the %C recovery of the standard drops below 99.7% of the theoretical value, the V₂O₅ ratio must be increased, or the analyzer's combustion tube is exhausted and requires repacking.

Protocol 2: Direct Boron Quantification via ICP-OES

While CHN analysis verifies the organic framework, direct quantification of the boron center requires ICP-OES[5]. Boron analysis is notoriously prone to "memory effects" because volatile boric acid adheres to the quartz and glass components of the sample introduction system.

Step-by-Step Methodology:

  • Microwave Digestion: Weigh 10 mg of the sample into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ and 1 mL of H₂O₂.

    • The Causality: Digestion must occur in a closed-vessel microwave system. Open-vessel digestion leads to the volatilization and catastrophic loss of boron as boric acid.

  • System Passivation: Equip the ICP-OES with a PTFE or PFA spray chamber and nebulizer. Avoid all quartz/glass components in the sample introduction pathway.

  • Wash Protocol: Between every sample, flush the system with a 2% ammonia or 1% mannitol solution for 60 seconds.

    • The Causality: Mannitol forms a stable, water-soluble complex with borate ions, actively stripping residual boron from the tubing and eliminating the memory effect.

  • Self-Validation System: Analyze a certified boron standard solution (e.g., NIST SRM) immediately after a high-concentration sample and wash cycle. A reading of <0.05 ppm boron in the blank confirms the memory effect has been successfully mitigated and the system is ready for the next sample.

Workflow Visualization

OrganoboronWorkflow cluster_CHN Combustion Elemental Analysis (CHN) cluster_ICP Direct Boron Quantification Start Organoboron Sample Std Standard CHN (No Additives) Start->Std Mod Modified CHN (+ V2O5 / WO3) Start->Mod Dig Microwave Digestion (Closed Vessel) Start->Dig B4C Refractory B4C (Carbon Trapped) Std->B4C B2O3 B2O3 Glass (Carbon Liberated) Mod->B2O3 Fail Low %C (Fails) B4C->Fail Pass Accurate %C (Passes) B2O3->Pass ICP ICP-OES Analysis (PTFE System) Dig->ICP PassB Accurate %B (Passes) ICP->PassB

Decision tree for organoboron elemental analysis workflows.

References

1.[2] Chemical analysis of primary combustion products of boron-based fuel-rich propellants - RSC Publishing. 2 2.[3] Design and synthesis of heteroatom modified highly crystalline carbon nitrides for energy storage and conversion applications - Open Research Newcastle. 3 3.[4] Certification report "BAM-S003" - BAM. 4 4.[5] Green synthesis of propylene oxide directly from propane - MPG.PuRe. 5 5.[1] The organoboron compounds: their Lewis acidity and catalytic activity - ResearchGate. 1

Sources

Comparative

A Comparative Guide to the Identification of Degradation Products of Novel Benzoxaboroles: A Tavaborole-Informed Approach

For drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for identifying potential degradation products of the no...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for identifying potential degradation products of the novel benzoxaborole, 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol. Recognizing that specific degradation data for this molecule is not widely published, we will leverage the extensive research conducted on a structurally similar, commercially approved antifungal agent, Tavaborole (5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol), as a highly relevant case study.[3][4][5] This comparative approach allows us to establish a robust, scientifically-grounded methodology for your own investigations.

The benzoxaborole scaffold is known for its relative stability, a feature attributed to the unique properties of the oxaborole ring.[6][7][8] However, like all pharmaceutical compounds, it is susceptible to degradation under specific stress conditions. Understanding these pathways is a critical requirement for regulatory approval and for ensuring drug product safety and efficacy. This guide will detail the principles of forced degradation studies, outline the state-of-the-art analytical techniques for degradant identification, and present a comparative analysis based on published data for Tavaborole.

Part 1: The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability programs, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9][10] The objective is not to determine the shelf-life of the drug, but rather to achieve two primary goals:

  • Elucidate Degradation Pathways: By subjecting the API to conditions more severe than those it would encounter during storage, we can accelerate the formation of degradation products. This provides insight into the molecule's inherent stability and its potential degradation mechanisms.

  • Develop Stability-Indicating Methods: The analytical methods used must be capable of separating the intact API from its degradation products and any process-related impurities.[2][11][12] Stress testing generates these degradants, which are then used to validate the specificity and resolving power of the analytical method, most commonly a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.[13][14][15]

The choice of stress conditions is guided by ICH recommendations and includes hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[10]

Comparative Insights from Tavaborole

Studies on Tavaborole have demonstrated that the molecule exhibits varying degrees of stability under different stress conditions. Notably, significant degradation has been observed under oxidative conditions, with lesser, but still detectable, degradation under acidic, basic, and thermal stress.[5][10][13] This provides a critical starting point for designing studies on 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, suggesting that oxidative pathways may be a primary concern for this class of compounds.

Part 2: Experimental Design for Degradation Product Identification

A successful forced degradation study requires a systematic approach, from stress sample generation to analytical characterization. The following protocol provides a detailed workflow.

Experimental Workflow Diagram

G cluster_0 Stress Condition Application cluster_1 Analytical Characterization cluster_2 Data Interpretation API API Solution (3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol) Acid Acid Hydrolysis (e.g., 0.5 N HCl) API->Acid Base Base Hydrolysis (e.g., 0.5 N NaOH) API->Base Oxidation Oxidation (e.g., 30% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 105°C) API->Thermal Photo Photolytic Stress (ICH Light Conditions) API->Photo HPLC HPLC-UV / UPLC-UV (Separation & Quantification) Acid->HPLC Analyze Stressed Sample Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Mass Identification) HPLC->LCMS PrepLC Preparative LC (Impurity Isolation) LCMS->PrepLC NMR NMR Spectroscopy (Structure Elucidation) PrepLC->NMR Identify Identify Degradation Products NMR->Identify Pathway Propose Degradation Pathways Identify->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Workflow for Forced Degradation and Impurity Identification.

Step-by-Step Experimental Protocol
  • Stock Solution Preparation: Prepare a stock solution of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl. Heat as necessary (e.g., 60-80°C) to achieve target degradation (typically 5-20%). Neutralize the sample before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH. Heat as necessary. Neutralize the sample before analysis.

    • Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and monitor for degradation. This condition is particularly critical based on Tavaborole data.[10][13]

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C for 3 hours). Dissolve the stressed powder for analysis.

    • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Chromatographic Analysis (HPLC/UPLC):

    • Develop a reverse-phase HPLC or UPLC method. A C18 column is a common starting point.[2][13]

    • The mobile phase will likely consist of an acidic buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[2][12]

    • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. For Tavaborole, detection is often performed around 221-265 nm.[11][12]

  • Identification and Characterization (LC-MS/MS & NMR):

    • Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to obtain the mass-to-charge ratio (m/z) of the parent drug and any new peaks observed in the chromatogram.[2][9]

    • For definitive structural elucidation of major degradation products, isolation using preparative HPLC may be necessary, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[13][][17]

Part 3: Comparative Analysis - Known Degradants of Tavaborole

While a comprehensive list of all Tavaborole degradation products is proprietary, several studies have shed light on its stability profile. The most significant and well-characterized degradation occurs under oxidative stress.

Stress Condition% Degradation (Reported for Tavaborole)Major Degradation Product(s) IdentifiedProposed MechanismReference
**Oxidative (H₂O₂) **~23%[4-fluoro-2-(hydroxymethyl)phenol]Cleavage of the oxaborole ring[10][13][][17]
Basic (NaOH) ~8%Not explicitly identified in public literatureHydrolysis of the oxaborole ester[10]
Acidic (HCl) ~7%Not explicitly identified in public literatureHydrolysis of the oxaborole ester[10]
Thermal ~6%Not explicitly identified in public literatureThermally induced decomposition[10]
Photolytic MinimalNot explicitly identified in public literatureGenerally stable to light[10]
The Key Oxidative Degradant: A Mechanistic Insight

The identification of [4-fluoro-2-(hydroxymethyl)phenol] as a major oxidative degradant of Tavaborole is highly instructive.[13][][17] This indicates that the C-B bond within the oxaborole ring is a primary site of vulnerability to oxidative attack.

Predicted Degradation Pathway Diagram

Caption: Oxidative Degradation Pathway of Tavaborole.

For 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol, it is reasonable to hypothesize a similar oxidative cleavage of the oxaborole ring. The aminomethyl group at the 3-position may also be susceptible to oxidation or other transformations, potentially leading to a different, or additional, set of degradation products compared to Tavaborole. Therefore, while the core ring cleavage is a strong possibility, researchers must remain vigilant for other potential degradation sites on the molecule.

Conclusion and Recommendations

This guide establishes a robust, evidence-based framework for identifying the degradation products of 3-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol. By leveraging the comprehensive stability data available for the structurally related drug, Tavaborole, we can make informed decisions in our experimental design.

Key Takeaways for Researchers:

  • Prioritize Oxidative Stress: Based on Tavaborole data, the benzoxaborole core is most susceptible to oxidative degradation. This stress condition should be thoroughly investigated.

  • Employ Orthogonal Analytical Techniques: No single technique is sufficient. A combination of HPLC/UPLC for separation, MS for mass identification, and NMR for definitive structure elucidation is the gold standard.

  • Validate for Stability-Indicating Properties: The ultimate goal is a validated analytical method that can resolve the parent API from all potential degradation products and impurities, ensuring the ongoing quality and safety of the drug substance.

By following the methodologies outlined herein, researchers can confidently characterize the stability profile of novel benzoxaborole compounds, a critical step in the journey from laboratory discovery to clinical application.

References

  • Vertex AI Search. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Retrieved from [Link]

  • Taylor & Francis Online. (2025). AQbD integrated high-performance thin layer chromatographic method for quantitative estimation of Tavaborole in the presence of its degradants and the matrix of nanostructured lipid carriers. Retrieved from [Link]

  • RSC Publishing. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Retrieved from [Link]

  • RSC Publishing. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Retrieved from [Link]

  • PMC. (2026). Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Tavaborole. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Benzoxaboroles: Old compounds with new applicatios. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). Retrieved from [Link]

  • PubMed. (2021). Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS. Retrieved from [Link]

  • SynZeal. (n.d.). Tavaborole Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation profile studies of Tavaborole by a validated stability indicating RP‐UPLC method: Isolation and characterization of novel degradant using 2D‐NMR and HRMS | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tavaborole-impurities. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD OF RP-HPLC FOR QUANTIFICATION OF TAVABOROLE RELATED SUBSTANCES: APPLICATION TO 5% TOPICAL SOLUTION. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Full article: AQbD integrated high-performance thin layer chromatographic method for quantitative estimation of Tavaborole in the presence of its degradants and the matrix of nanostructured lipid carriers. Retrieved from [Link]

  • ResearchGate. (2024). Development and Validation of RP-HPLC Method for Quantification of Tavaborole. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-(aminomethyl)benzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3H-benzo[c][1][2]oxaborol-1-ol and its important derivatives with antimicrobial activity.. Retrieved from [Link]

  • SciSpace. (2023). Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Structure-Guided Discovery of (S)-3- (aminomethyl)benzo[c][1][2]oxaborol- 1(3H)-ol hydrochloride (ABX): A First in Class Gram-neg. Retrieved from [Link]

  • PMC. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. Retrieved from [Link]

  • PMC. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol proper disposal procedures

As a Senior Application Scientist overseeing chemical lifecycle management and laboratory safety for drug discovery programs, I frequently consult with pharmacology and synthetic chemistry teams on the handling of novel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical lifecycle management and laboratory safety for drug discovery programs, I frequently consult with pharmacology and synthetic chemistry teams on the handling of novel pharmacophores.

The compound 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol belongs to a highly active class of boron-containing small molecules (benzoxaboroles). Compounds in this structural class, such as the investigational antibiotic Epetraborole (GSK2251052), exhibit potent biological activity by targeting bacterial enzymes[1]. Because of its specific elemental composition and biocidal mechanism of action, this chemical cannot be treated as standard organic waste. It requires rigorous, step-by-step lifecycle management to ensure laboratory safety and environmental protection.

Below is the authoritative operational guide for the handling, characterization, and final disposal of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and hazardous characteristics of the waste. While a specific commercial Safety Data Sheet (SDS) for the exact aminomethyl derivative may be proprietary, we rely on the validated hazard profiles of closely related 1,3-dihydro-1-hydroxy-2,1-benzoxaborole precursors and derivatives[2][3].

Table 1: Quantitative Hazard Data Summary

ParameterValue / DescriptionSource
Chemical Family Benzoxaborole (Boronic acid half-ester)Structural
Hazard Classification Irritant (GHS07)[3]
H-Statements H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2][3]
P-Statements P261, P264, P280, P305+P351+P338, P501[2][3]
Physical State Solid / Powder[3]
Incompatibilities Strong oxidizing agents[2]

Mechanistic Rationale for Disposal Protocols (The "Why")

In laboratory safety, understanding why a rule exists is the foundation of compliance. The disposal strategy for 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is dictated by two primary factors: its biological mechanism of action and its elemental composition.

Biological Toxicity (The Biocidal Threat): Aminomethyl benzoxaboroles are designed to penetrate bacterial cells and selectively inhibit leucyl-tRNA synthetase (LeuRS)[1]. The boron atom in the oxaborole ring forms a stable covalent adduct with the editing domain of the enzyme, trapping tRNA^Leu and halting protein synthesis[1]. If this compound is introduced into the environment (e.g., via a sanitary sewer), it acts as a potent biocidal agent, resisting natural breakdown and devastating local microbial ecosystems[4][5].

MOA A 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol B Bacterial Cell Penetration A->B C LeuRS Editing Domain Binding B->C D tRNA^Leu Trapping (Boron Adduct) C->D Covalent linkage E Protein Synthesis Arrest & Cell Death D->E

Mechanism of action of aminomethyl benzoxaboroles via LeuRS inhibition.

Elemental Combustion Hazards: Because the molecule contains a boron-oxygen-carbon heterocycle and an amine group, improper incineration is dangerous. Combusting boron and nitrogen compounds generates toxic boron oxide particulates and nitrogen oxides (NOx). Therefore, the compound must be dissolved in a combustible solvent and burned in a chemical incinerator explicitly equipped with an afterburner and a scrubber system to capture these toxic byproducts[2].

Step-by-Step Operational Disposal Protocol

To maintain regulatory compliance and ensure the safety of all personnel handling the waste from its creation to its final destruction[6], follow this self-validating workflow:

Step 1: Source Segregation & Containment

  • Action: Collect all solid waste, residual powder, and contaminated consumables (e.g., pipette tips, weigh boats) in a dedicated, puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Validation: Ensure the container is tightly closed to prevent the dispersion of irritant dust[2]. Do not mix this waste with strong oxidizing agents, as this can trigger an exothermic reaction[2].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the sealed container to your laboratory's designated SAA. Label the container immediately with "Hazardous Waste - Toxic/Irritant (Benzoxaborole)" and apply the GHS07 (Exclamation mark) pictogram[3][6].

  • Validation: Under EPA regulations, laboratories are permitted to accumulate up to 55 gallons of hazardous waste at or near the point of generation[6][7]. Verify that your SAA has not exceeded this volume limit.

Step 3: EHS Notification & Characterization

  • Action: Notify your Environmental Health and Safety (EHS) department once the container reaches 75% capacity. For academic and research institutions operating under EPA Subpart K, hazardous waste determinations must be made by trained professionals, and waste must be physically removed from the laboratory at least every 12 months[7].

  • Validation: If your facility operates as a healthcare or pharmaceutical research entity, EHS may classify this as a non-creditable hazardous pharmaceutical waste under 40 CFR Part 266 Subpart P[8].

Step 4: TSDF Handoff & Final Destruction

  • Action: EHS will manifest the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8].

  • Validation: Ensure your institutional waste contract specifies that the TSDF utilizes high-temperature incineration equipped with an afterburner and scrubber system[2][4].

Workflow A Waste Generation (Solid/Aqueous) B Satellite Accumulation Area (SAA) A->B < 55 Gal C EHS Characterization & Manifesting B->C Max 12 Months D Licensed TSDF Transport C->D EPA Part 266 E High-Temp Incineration (Scrubber Equipped) D->E Final Destruction

Logical workflow for the laboratory disposal of benzoxaborole derivatives.

Critical Prohibitions (What NOT to Do)

  • Strictly No Sewer Disposal: It is acceptable to consider sanitary sewer disposal only for water-soluble substances that readily biodegrade and pose no hazard to Publicly Owned Treatment Works (POTW)[4]. Because 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a potent antimicrobial that resists natural breakdown, it is strictly prohibited from sewer disposal[4][5].

  • No Benchtop Evaporation: Never leave open containers of this compound in fume hoods to evaporate residual solvents. This violates EPA emission standards and poses an unnecessary inhalation risk (H335) to laboratory personnel[2][3].

References

  • Laboratory Waste Management: The New Regulations | medlabmag.com | 6

  • Waste & Debris Fact Sheets | I-WASTE DST | US EPA | epa.gov | 4

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA | epa.gov | 7

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals | ashp.org | 8

  • Proper Disposal Procedures for AN15368 | benchchem.com | 5

  • SAFETY DATA SHEET: 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | tcichemicals.com | 2

  • 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbaldehyde | sigmaaldrich.com | 3

  • Epetraborole HCl | GSK2251052 | AN3365 | medkoo.com | 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.